5-Bromo-7-fluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRTXFHNXXGJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)F)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-7-fluoroquinoline synthesis and discovery
An In-depth Technical Guide to the Synthesis and Strategic Importance of 5-Bromo-7-fluoroquinoline
Abstract
This compound is a strategically important heterocyclic building block in modern medicinal chemistry. Its halogenated quinoline framework serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1] While this compound is commercially available as a research chemical, detailed documentation of its initial discovery and specific synthetic routes are not prevalent in peer-reviewed literature. This guide, therefore, leverages fundamental principles of organic chemistry and established synthetic precedents to provide a comprehensive technical overview of plausible and robust methodologies for its preparation. We will explore two primary synthetic strategies, detailing the underlying chemical logic, providing actionable experimental protocols, and discussing the compound's significance from a drug discovery perspective.
Strategic Importance in Drug Discovery
The quinoline core is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets.[2] Its derivatives are found in a wide array of pharmaceuticals, including antimalarials (e.g., Chloroquine), antibacterials, and kinase inhibitors used in cancer therapy.
The specific substitution pattern of this compound is of high interest to drug development professionals for several reasons:
-
Fluorine (C7): The introduction of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins by forming hydrogen bonds or other electrostatic interactions, and modulate the basicity (pKa) of the quinoline nitrogen.
-
Bromine (C5): The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to explore the chemical space around the quinoline core. This is a critical step in structure-activity relationship (SAR) studies.[2]
-
Combined Effect: The dual halogenation on the benzo- portion of the quinoline ring creates an electron-deficient aromatic system, which can influence the molecule's overall electronic properties and potential for π-π stacking interactions with biological targets.[1]
The logical "discovery" of this molecule, therefore, arises not from a singular serendipitous event, but from the rational design of chemical intermediates tailored for modern synthetic and medicinal chemistry campaigns.
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound involves two primary retrosynthetic disconnections.
-
Route A: C-Br Bond Formation: This strategy involves the late-stage introduction of the bromine atom onto a pre-existing 7-fluoroquinoline core via electrophilic aromatic substitution.
-
Route B: Pyridine Ring Formation: This classical approach constructs the quinoline's pyridine ring from a highly substituted aniline precursor, namely 3-bromo-5-fluoroaniline, using the Skraup synthesis.[3][4]
Synthetic Strategies and Protocols
This section details the two proposed synthetic routes, explaining the rationale and providing step-by-step protocols.
Route A: Electrophilic Bromination of 7-Fluoroquinoline
This approach is attractive due to the commercial availability of the starting material, 7-fluoroquinoline. The key challenge is controlling the regioselectivity of the bromination. In electrophilic substitution on the quinoline ring, the 5- and 8-positions are generally the most reactive.[5] The fluorine atom at C7 is a deactivating but ortho, para-directing group. This directs incoming electrophiles to the C6 and C8 positions. However, the strong activation towards the 5- and 8-positions often dominates. Therefore, careful selection of the brominating agent and reaction conditions is crucial to favor substitution at the C5 position.
Objective: To synthesize this compound by direct bromination of 7-fluoroquinoline.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight |
| 7-Fluoroquinoline | 395-23-3 | 147.15 g/mol |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 g/mol |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-fluoroquinoline (1.47 g, 10.0 mmol).
-
Dissolution: Add 20 mL of concentrated sulfuric acid (98%) to the flask. Stir the mixture at room temperature until the 7-fluoroquinoline is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.[6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Route B: Skraup Synthesis from 3-Bromo-5-fluoroaniline
The Skraup synthesis is a powerful, one-pot method for creating the quinoline ring system. It involves the reaction of an aniline with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[3][7] The reaction proceeds via the in-situ dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline. This route is highly convergent but depends on the availability of the specific aniline precursor.
Objective: To synthesize this compound from 3-bromo-5-fluoroaniline using the Skraup reaction.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight |
| 3-Bromo-5-fluoroaniline | 461-96-1 | 190.02 g/mol |
| Glycerol | 56-81-5 | 92.09 g/mol |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol |
| Nitrobenzene | 98-95-3 | 123.11 g/mol |
| Ferrous Sulfate Heptahydrate | 7782-63-0 | 278.01 g/mol |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol |
Procedure:
-
Safety Warning: The Skraup reaction can be highly exothermic and should be conducted behind a safety shield in a well-ventilated fume hood.[3]
-
Reaction Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-bromo-5-fluoroaniline (9.50 g, 50.0 mmol) and nitrobenzene (6.77 g, 55.0 mmol).
-
Catalyst Addition: Add ferrous sulfate heptahydrate (1.0 g) to moderate the reaction's vigor.
-
Acid Addition: Begin stirring and carefully add concentrated sulfuric acid (20 mL) through the dropping funnel. An exothermic reaction will occur.
-
Glycerol Addition: Once the initial exotherm subsides, add glycerol (13.8 g, 150 mmol) through the dropping funnel.
-
Heating: Heat the mixture to 130-140 °C and maintain this temperature for 4-5 hours. The reaction mixture will become dark and viscous.
-
Workup - Steam Distillation: After cooling, dilute the mixture with 100 mL of water and transfer to a larger flask. Steam distill the mixture to remove the excess nitrobenzene and its reduction product, aniline.
-
Basification & Extraction: Make the residue in the distillation flask strongly alkaline with a 30% sodium hydroxide solution while cooling in an ice bath. Extract the liberated crude quinoline product with toluene (3 x 75 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the dark, oily residue by vacuum distillation or column chromatography to yield the final product.
Comparison of Synthetic Routes
| Feature | Route A: Electrophilic Bromination | Route B: Skraup Synthesis |
| Starting Material | 7-Fluoroquinoline (Readily available) | 3-Bromo-5-fluoroaniline (Less common) |
| Convergence | Linear, two-step process if SM is made | Convergent, one-pot ring formation |
| Key Challenge | Regioselectivity (potential for 8-bromo isomer) | Controlling the highly exothermic reaction |
| Reaction Conditions | Milder temperatures (0 °C to RT) | Harsh (Conc. H₂SO₄, >130 °C) |
| Workup/Purification | Standard extraction and chromatography | Complex (steam distillation, basification) |
| Scalability | More amenable to large-scale production | Challenging to scale due to exothermicity |
Conclusion
While the precise historical discovery of this compound is not well-documented, its value is evident from its role as a key intermediate in pharmaceutical research. This guide presents two scientifically robust, albeit hypothetical, synthetic pathways for its preparation. Route A, via electrophilic bromination, offers operational simplicity and milder conditions, with the primary challenge being the control of regioselectivity. Route B, the classic Skraup synthesis, is a powerful convergent method but requires careful management of harsh and exothermic conditions. The choice between these routes in a research or development setting would depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the purification capabilities at hand. Both pathways underscore the fundamental principles of heterocyclic chemistry and provide a solid foundation for the practical synthesis of this valuable compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. iipseries.org [iipseries.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
A Spectroscopic Investigation of 5-Bromo-7-fluoroquinoline: A Predictive Analysis for Pharmaceutical Research
Introduction
5-Bromo-7-fluoroquinoline stands as a molecule of significant interest within the landscape of medicinal chemistry and drug development. As a halogenated quinoline derivative, its structural motifs are found in a variety of pharmacologically active agents, leveraging the quinoline core's ability to intercalate with DNA and inhibit key enzymes. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 7-position is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the design of novel therapeutics.
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles and data from closely related analogs to offer a robust, theoretical characterization. This predictive approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound in their research endeavors.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering system used for the quinoline ring.
Initial biological screening of 5-Bromo-7-fluoroquinoline
An In-Depth Technical Guide to the Initial Biological Screening of 5-Bromo-7-fluoroquinoline
From the Desk of the Senior Application Scientist
This guide outlines a strategic, multi-tiered approach to conducting the initial biological evaluation of this compound, a novel halogenated quinoline derivative. Our methodology is designed not as a rigid set of instructions, but as a logical framework that progresses from broad, predictive assessments to specific, hypothesis-driven in vitro assays. The core philosophy is to build a comprehensive preliminary profile of the compound, enabling an informed decision on its potential for further development. We will move from computational predictions that allow us to "fail early and cheaply" to foundational cell-based assays that establish general bioactivity and toxicity, culminating in a preliminary investigation into a plausible mechanism of action.
The Rationale: Why Screen this compound?
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic applications.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like DNA gyrase and protein kinases, or the intercalation with DNA.[4][6][7]
The specific structure of this compound is of particular interest. The presence of two halogen atoms (bromine and fluorine) can significantly modulate the compound's physicochemical properties, such as lipophilicity and electron distribution. This halogenation can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[8] Therefore, we hypothesize that this compound holds potential as a lead compound for developing novel kinase inhibitors, anticancer agents, or next-generation antimicrobials.[8]
Phase 1: In Silico Profiling – A Predictive First Pass
Before committing resources to wet lab experiments, a computational assessment is an indispensable first step.[9][10] This in silico analysis predicts the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, providing an early warning of potential liabilities and assessing its "drug-likeness".[11]
Causality Behind the Choice
The goal is to prioritize candidates with a higher probability of success in later developmental stages. By using validated computational models, we can quickly estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for causing toxic effects.[12][13] This predictive screen guides the design of subsequent in vitro experiments and helps manage resources effectively.
Workflow: In Silico ADME/Tox Prediction
We will utilize freely accessible and robust web servers like SwissADME and pkCSM to generate a preliminary ADME/Tox profile.[12]
Caption: Workflow for in silico ADME/Tox prediction.
Data Presentation: Hypothetical In Silico Profile
| Property | Predicted Value | Interpretation & Significance |
| Molecular Weight | 226.05 g/mol | Compliant with Lipinski's Rule (<500), favors good absorption. |
| LogP (Lipophilicity) | 2.85 | Optimal range for cell membrane permeability. |
| Water Solubility (logS) | -3.5 | Moderately soluble; may require formulation for in vivo use. |
| GI Absorption | High | Predicted to be well-absorbed from the gut. |
| BBB Permeant | Yes | Potential for CNS activity (or CNS side effects). |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| AMES Toxicity | No | Low probability of being mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Phase 2: Foundational In Vitro Screening – Assessing General Bioactivity
With a promising in silico profile, we proceed to in vitro testing. This phase establishes the compound's fundamental biological activity through two primary tiers: a general cytotoxicity screen followed by an antimicrobial screen.
Tier 1: General Cytotoxicity Screening
Cytotoxicity screening is the cornerstone of initial evaluation for any compound with anticancer potential.[14] This assay determines the concentration at which the compound is toxic to cells, a critical parameter known as the IC50 (half-maximal inhibitory concentration).[15][16] By testing against both cancerous and non-cancerous cell lines, we can establish a preliminary "therapeutic window" or "selectivity index"—a measure of whether the compound is more toxic to cancer cells than to normal cells.
The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[17] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls (Self-Validation):
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO used for the highest compound concentration.
-
Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Wells containing only cells and fresh medium.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[16] Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
| Cell Line | Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HEK293 | Normal Kidney | 45.1 |
Tier 2: Antimicrobial Activity Screening
The fluoroquinolone class of antibiotics is renowned for its potent antibacterial activity.[5][19] Therefore, it is logical to screen this compound for antimicrobial properties. The standard method for quantifying this activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]
This method uses a 96-well plate to test various concentrations of the compound against a standardized bacterial inoculum.[20][22]
Materials:
-
Bacterial strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli).
-
Growth medium: Mueller-Hinton Broth (MHB).[23]
-
This compound (stock solution in DMSO).
-
96-well sterile microtiter plates.
-
Positive control (e.g., Ciprofloxacin).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The typical final volume in each well is 50-100 µL.[20]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells after inoculation.[20]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls (Self-Validation):
-
Growth Control: Wells containing MHB and bacteria, but no compound. This well should show turbidity.
-
Sterility Control: Wells containing only MHB. This well should remain clear.
-
Positive Control: A row with serial dilutions of a known antibiotic like Ciprofloxacin.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[20]
| Bacterial Strain | Gram Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 32 |
Phase 3: Preliminary Target-Specific Investigation – Exploring a Mechanistic Hypothesis
Given that many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases, a preliminary screen against a relevant kinase is a logical next step.[6][8] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[24] An in vitro kinase assay can provide early evidence of target engagement and help elucidate a potential mechanism of action.
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[24] They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the degree of kinase inhibition.[25][26]
Materials:
-
Kinase of interest (e.g., PI3K, a key kinase in a common cancer signaling pathway).
-
Kinase substrate peptide and ATP.
-
Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay Kit.
-
This compound and a positive control (e.g., Staurosporine).
-
White, opaque 96-well plates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase enzyme to wells containing the diluted compound or controls. Incubate briefly to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.[24]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.[24]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[24]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
| Kinase Target | IC50 (nM) of this compound | IC50 (nM) of Staurosporine (Control) |
| PI3Kα | 75 | 25 |
| mTOR | 850 | 40 |
| EGFR | >10,000 | 15 |
Synthesizing the Data: Building a Comprehensive Profile
The final step of this initial screen is to integrate all data points to form a coherent picture of the compound's potential.
-
Cytotoxicity vs. Kinase Activity: The compound shows an IC50 of 8.5 µM (8500 nM) against MCF-7 cells and an IC50 of 75 nM against the PI3Kα kinase. This suggests that its cytotoxic effect in this cell line might be driven, at least in part, by the inhibition of the PI3K pathway.
-
Selectivity: The compound is significantly more toxic to cancer cells (IC50 ~8-12 µM) than to normal cells (IC50 ~45 µM), yielding a promising Selectivity Index (SI = IC50 normal / IC50 cancer) of approximately 4-5. It also shows selectivity for PI3Kα over other tested kinases.
-
Antimicrobial Potential: The MIC values of 16-32 µg/mL indicate moderate antibacterial activity, which may warrant further investigation but is less potent than its anticancer effects.
Caption: Decision tree for advancing the compound post-screening.
Conclusion: The Path Forward for this compound
Based on this comprehensive initial screening, this compound emerges as a promising lead compound, particularly for anticancer applications. Its potent and selective inhibition of PI3Kα, coupled with a favorable selectivity index against cancer cells, strongly justifies its advancement.
Recommended Next Steps:
-
Expanded Kinase Profiling: Screen against a broad panel of kinases to confirm selectivity.
-
Mechanism of Action Studies: Validate PI3K pathway inhibition within cancer cells (e.g., via Western blot for phosphorylated Akt).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs to optimize potency and selectivity.
-
In Vivo Studies: Evaluate the compound's efficacy and safety in preclinical animal models of cancer.
This structured, evidence-based approach ensures that resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
An In-depth Technical Guide to 5-Bromo-7-fluoroquinoline for Advanced Research
This guide provides a comprehensive overview of the physical, chemical, and reactive characteristics of 5-Bromo-7-fluoroquinoline (CAS No. 1239462-97-5), a key heterocyclic building block for researchers in drug discovery and materials science. This document moves beyond a simple data sheet to offer insights into its synthetic utility and predictive behavior based on the established principles of quinoline chemistry.
Core Molecular Profile and Physicochemical Characteristics
This compound is a halogenated quinoline derivative with a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol .[1] Its structure, featuring a bromine atom at the C5 position and a fluorine atom at the C7 position, creates a unique electronic profile that makes it a valuable intermediate in the synthesis of complex organic molecules.[1]
Structural and Physical Data Summary
While comprehensive, experimentally verified data for this specific compound is not widely published, a combination of data from suppliers and predictive models provides a solid foundation for its handling and use in experimental design.
| Property | Value/Description | Source |
| CAS Number | 1239462-97-5 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Boiling Point | 294.9 ± 20.0 °C (Predicted) | [2] |
| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.72 ± 0.26 (Predicted) | [2] |
| Solubility | No experimental data available. Expected to have moderate solubility in polar organic solvents like ethanol and methanol based on its isomer, 5-bromo-7-fluoroisoquinoline. | Inferred from related compounds |
Storage and Handling: Store at room temperature in a tightly sealed container, protected from light and moisture.[1]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The carbons attached to the halogens (C5 and C7) and the nitrogen-adjacent carbons will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) and isotopic peaks (M+2) characteristic of a monobrominated compound. Fragmentation patterns will likely involve the loss of HCN and the halogen atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system, as well as C-Br and C-F stretching vibrations.
Synthesis and Reactivity: A Chemist's Perspective
The true utility of this compound lies in its potential for synthetic transformations, serving as a scaffold for building more complex molecules.
Proposed Synthetic Pathway
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible route can be devised based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, starting from a suitably substituted aniline, like 3-bromo-5-fluoroaniline.[3]
Conceptual Experimental Protocol: Skraup Synthesis
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
Addition of Aniline: Slowly add 3-bromo-5-fluoroaniline to the mixture.
-
Oxidizing Agent: Introduce a mild oxidizing agent (e.g., nitrobenzene).
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Workup: After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Reactivity and Potential for Cross-Coupling Reactions
The bromine atom at the C5 position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The C5-Br bond can readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters to form new carbon-carbon bonds.[4][5] This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.
-
Buchwald-Hartwig Amination: The C5-Br bond is also a suitable substrate for Buchwald-Hartwig amination, enabling the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[6][7] This is a powerful method for synthesizing novel amino-substituted quinolines.
Below is a diagram illustrating the potential for these key cross-coupling reactions.
Applications in Research and Development
The structural motifs present in this compound make it a highly attractive starting material for the synthesis of bioactive compounds.
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. The ability to functionalize the C5 position allows for the exploration of structure-activity relationships in the development of new and more selective kinase inhibitors.[1]
-
Antimalarial and Anticancer Agents: Halogenated quinolines have a long history in the development of antimalarial drugs. This compound serves as a modern building block for the synthesis of novel compounds with potential antimalarial and anticancer properties.[1]
-
Materials Science: The electron-deficient aromatic system of this compound makes it a candidate for the development of fluorescent probes and other advanced materials.[1]
Safety Profile
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally related bromo- and fluoro-substituted aromatic compounds, the following precautions should be taken. The compound is likely to be an irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Wash hands thoroughly after handling.
References
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Technical Guide to 5-Bromo-7-fluoroquinoline: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline ring system profoundly modulates the molecule's physicochemical and pharmacological properties. This includes altering its lipophilicity, metabolic stability, and, most critically, its binding affinity to biological targets. 5-Bromo-7-fluoroquinoline has emerged as a valuable building block for medicinal chemists, providing a synthetically versatile platform for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Its unique substitution pattern allows for selective functionalization, enabling the exploration of chemical space to optimize drug candidates. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Core Properties of this compound
A comprehensive understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and synthesis.
| Property | Value |
| CAS Number | 1239462-97-5 |
| Molecular Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Purity | Typically >95% |
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through various synthetic strategies, often involving multi-step sequences that build upon commercially available precursors. A common conceptual pathway involves the construction of the quinoline core followed by selective halogenation, or the use of pre-halogenated precursors in a cyclization reaction.
Caption: A generalized synthetic workflow for this compound.
Exemplary Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from a suitable halogenated aniline precursor.
Materials:
-
3-Bromo-5-fluoroaniline
-
Diethyl (ethoxymethylene)malonate (EMME)
-
Diphenyl ether (solvent)
-
Dowtherm A (optional high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-5-fluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. To the reaction mixture, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260°C to induce cyclization. This step is typically carried out for 30-60 minutes. The formation of the quinolone ring is driven by the elimination of ethanol.
-
Step 3: Hydrolysis. After cooling, the reaction mixture is carefully diluted with a suitable solvent like hexane to precipitate the crude ethyl 4-hydroxy-5-bromo-7-fluoroquinoline-3-carboxylate. The solid is then collected by filtration and subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) in ethanol until the ester is fully cleaved (monitored by TLC).
-
Step 4: Decarboxylation. The resulting carboxylate salt is neutralized with hydrochloric acid to precipitate the carboxylic acid. The isolated acid is then heated in a high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation, yielding the crude this compound.
-
Step 5: Purification. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of a high-boiling solvent like diphenyl ether in the cyclization and decarboxylation steps is crucial to achieve the high temperatures required for these reactions.
-
The multi-step process involving condensation, cyclization, hydrolysis, and decarboxylation is a classic and reliable method for constructing the quinoline core from aniline precursors.
-
Purification by column chromatography is essential to remove byproducts and unreacted starting materials to obtain the final product with high purity.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques. While specific experimental spectra are not publicly available in the searched databases, the expected Nuclear Magnetic Resonance (NMR) data can be predicted based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The coupling patterns (doublets, doublets of doublets) and the magnitude of the coupling constants (J-values) would be informative of the proton-proton and proton-fluorine interactions.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms. Carbon-fluorine coupling would be observable for the carbons in proximity to the fluorine atom.
Applications in Drug Discovery and Materials Science
This compound is a key intermediate in the synthesis of a range of biologically active molecules and functional materials.
Kinase Inhibitors for Anticancer Therapy
The quinoline scaffold is a common feature in many kinase inhibitors. The bromine and fluorine substituents on this compound can enhance binding to the ATP-binding pocket of various kinases, which are often dysregulated in cancer. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the generation of libraries of potential kinase inhibitors.[1][2][3] Research in this area is focused on developing selective inhibitors for specific kinases implicated in tumor growth and proliferation.[1][2][3]
Antimalarial and Antimicrobial Agents
Historically, quinoline derivatives have been a cornerstone of antimalarial therapy (e.g., chloroquine). The halogenated structure of this compound makes it a valuable precursor for the development of new antimalarial and antimicrobial compounds. The presence of halogens can improve the drug's ability to interfere with essential biological pathways in pathogens.
Fluorescent Probes in Materials Science
The electron-deficient aromatic system of this compound imparts fluorescent properties. This makes it a useful building block in materials science for the creation of fluorescent probes. These probes can be designed to detect specific ions, molecules, or changes in the cellular environment, with applications in bio-imaging and diagnostics.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.
Personal Protective Equipment (PPE):
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
Wear chemically resistant gloves (e.g., nitrile).
Handling Precautions:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from light.
Conclusion
This compound stands out as a strategically important intermediate for researchers in drug discovery and materials science. Its unique combination of a quinoline core with bromine and fluorine substituents provides a powerful platform for the synthesis of novel compounds with diverse applications. A thorough understanding of its chemical properties, synthetic routes, and potential applications, as outlined in this guide, will empower scientists to leverage this versatile molecule in their research endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics and advanced functional materials.
References
Unlocking the Potential of 5-Bromo-7-fluoroquinoline: A Technical Guide for Novel Research Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Science
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and tunable electronic properties have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The functionalization of the quinoline core at various positions is a key strategy for modulating its biological activity and physicochemical properties.[5] This guide focuses on a particularly promising, yet underexplored derivative: 5-Bromo-7-fluoroquinoline . The strategic placement of a bromine atom at the C-5 position and a fluorine atom at the C-7 position offers a unique combination of reactivity and desirable pharmacokinetic attributes, opening up a vast landscape for innovative research.
This document serves as a technical guide for researchers, outlining potential research avenues for this compound. It provides a scientific rationale for its exploration in medicinal chemistry and materials science, complete with proposed experimental workflows and methodologies.
The Strategic Advantage of Halogenation: Bromine and Fluorine Substituents
The introduction of halogen atoms into organic molecules is a well-established strategy in drug design to enhance therapeutic efficacy. In this compound, the two halogens play distinct and complementary roles:
-
The 5-Bromo Group: A Versatile Synthetic Handle. The bromine atom at the 5-position is not merely a substituent but a gateway to a diverse library of derivatives. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the facile introduction of a wide range of functional groups, including aryl, heteroaryl, alkyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.[8]
-
The 7-Fluoro Group: A Bioisostere for Enhanced Drug-like Properties. The fluorine atom at the 7-position is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can influence the acidity of nearby protons and modulate the pKa of the quinoline nitrogen. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the metabolic stability and bioavailability of the molecule.[9] Fluorine substitution can also improve binding affinity to target proteins through favorable electrostatic interactions.
PART 1: Potential Research Areas in Medicinal Chemistry
The unique structural features of this compound make it a compelling starting point for the discovery of novel therapeutic agents.
Anticancer Drug Discovery
The quinoline scaffold is present in several approved anticancer drugs.[1] The bromo and fluoro substituents on this core can be leveraged to design novel agents with improved potency and selectivity.
1.1.1. Kinase Inhibitors: Many quinoline-based compounds exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The 5-bromo position of this compound can be functionalized with moieties known to interact with the ATP-binding site of kinases.
Proposed Research Workflow:
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-7-fluoroquinoline: A Technical Guide for Advanced Chemical Synthesis
Abstract
5-Bromo-7-fluoroquinoline is a halogenated heterocyclic compound poised to serve as a versatile and strategic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the quinoline core, offers multiple avenues for synthetic diversification. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the fluorine atom can enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and binding affinity, a common strategy in modern drug design.[1][2][3][4] This technical guide provides an in-depth exploration of this compound, including a proposed synthetic route, predicted spectroscopic characterization, and detailed protocols for its application in the synthesis of high-value molecules such as kinase inhibitors and fluorescent probes.
Introduction to this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[5][6] The strategic placement of halogen atoms on this scaffold can significantly influence a molecule's physicochemical and biological properties. This compound (CAS No. 1239462-97-5) is a novel chemical entity that capitalizes on this principle. It is primarily utilized as an intermediate in the synthesis of more complex bioactive compounds.[7] The presence of a bromine atom at the 5-position and a fluorine atom at the 7-position provides a unique electronic and steric profile, making it a valuable tool for researchers and drug development professionals in the design of next-generation therapeutics and functional materials.[7]
Physicochemical and Spectroscopic Data
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be summarized. The following tables provide key physicochemical data and predicted spectroscopic characteristics for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1239462-97-5 | [7] |
| Molecular Formula | C₉H₅BrFN | [7] |
| Molecular Weight | 226.05 g/mol | [7] |
| Appearance | White to off-white solid (Predicted) | [8] |
| Boiling Point | 311.1±22.0 °C (Predicted) | [8] |
| Density | 1.647±0.06 g/cm3 (Predicted) | [8] |
| Storage | Room temperature, sealed, dry, and protected from light. | [7] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics |
| ¹H-NMR | Aromatic protons would appear as multiplets in the range of 7.0-9.0 ppm. The fluorine at C7 will cause splitting of adjacent proton signals (H6 and H8). |
| ¹³C-NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbon attached to fluorine (C7) would show a large coupling constant (¹JCF). |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the quinoline ring (approx. 1600-1450 cm⁻¹), C-H stretching (approx. 3100-3000 cm⁻¹), C-F stretching (approx. 1250-1000 cm⁻¹), and C-Br stretching (approx. 600-500 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would show a characteristic isotopic pattern for bromine (M+ and M+2 peaks with approximately 1:1 ratio). |
Synthesis of this compound: A Proposed Route
Proposed Synthesis: Skraup Reaction
The proposed synthesis would start from 3-bromo-5-fluoroaniline. The dehydration of glycerol by concentrated sulfuric acid forms acrolein in situ. This is followed by a Michael addition of the aniline to the acrolein, and subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) to form the quinoline ring.
Caption: Proposed workflow for the Skraup synthesis of this compound.
Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a laboratory setting.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge Reactants: To the flask, add 3-bromo-5-fluoroaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until alkaline.
-
Purification: The crude product can be isolated by steam distillation or solvent extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by column chromatography on silica gel.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the quinoline core, allowing for sequential and site-selective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.[9][10][11][12]
This reaction allows for the introduction of various aryl or heteroaryl groups at the C5 position, a common strategy in the development of kinase inhibitors.[13][14]
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]
This reaction is crucial for installing amine functionalities, which are often key for establishing hydrogen bond interactions with biological targets.[10][15][16]
References
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 5-Bromo-7-fluoroquinoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-bromo-7-fluoroquinoline, a halogenated quinoline scaffold with significant potential in medicinal chemistry. While specific research on its derivatives is nascent, this document synthesizes foundational knowledge from the broader quinoline class to offer a strategic framework for investigation. We will delve into proposed synthetic pathways, key derivatization strategies, expected analytical characteristics, and the established biological potential of closely related analogs, providing a solid starting point for research and development in this promising area.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are prevalent in both natural products, such as the antimalarial quinine, and a multitude of synthetic drugs. The versatility of the quinoline scaffold allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the biological activity and pharmacokinetic properties of the quinoline core, making this compound a particularly interesting starting point for novel drug discovery.[2]
Synthesis of the this compound Scaffold
While specific literature detailing the synthesis of this compound is limited, a plausible and efficient synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Skraup synthesis or Gould-Jacobs reaction, followed by selective halogenation. Below is a representative protocol.
Proposed Synthetic Protocol:
Objective: To synthesize this compound from a suitable aniline precursor.
Materials:
-
3-Fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Skraup Reaction to form 7-Fluoroquinoline:
-
In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly add 3-fluoroaniline to the mixture, followed by the oxidizing agent.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the crude 7-fluoroquinoline, wash with cold water, and dry.
-
-
Bromination to yield this compound:
-
Dissolve the synthesized 7-fluoroquinoline in an anhydrous solvent such as dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.
-
Continue stirring for several hours and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Causality Behind Experimental Choices:
-
The Skraup reaction is a classic and effective method for the synthesis of the quinoline ring system from anilines.
-
The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.
-
N-Bromosuccinimide is a mild and selective brominating agent for aromatic compounds, which is expected to favor bromination at the C5 position of the 7-fluoroquinoline ring.
Physicochemical and Spectroscopic Characterization
The synthesized this compound is a solid at room temperature and should be stored in a sealed, dry, and light-protected environment.[3] Its molecular formula is C₉H₅BrFN, with a molecular weight of 226.05 g/mol .[3]
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). |
| ¹³C NMR | Aromatic carbons will be observed in the δ 110-160 ppm range. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The carbon attached to bromine will also be in the downfield region. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the quinoline ring (around 1600-1450 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C-F and C-Br stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |
Key Derivatization Strategies for Library Synthesis
The this compound scaffold offers several positions for chemical modification to generate a library of derivatives for biological screening. The bromine atom at the C5 position is particularly amenable to various cross-coupling reactions.
Suzuki Cross-Coupling for C-C Bond Formation:
This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position.
Representative Protocol:
-
To a reaction vessel, add this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation:
This reaction enables the introduction of various primary and secondary amines at the C5 position.
Representative Protocol:
-
Combine this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a reaction vessel.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere at an elevated temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Biological Activities and Potential Therapeutic Applications
While direct biological data for this compound derivatives are not yet published, the extensive research on related fluoroquinolone and bromo-substituted quinoline analogs provides strong evidence for their potential as anticancer and antimicrobial agents.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of fluoroquinolone derivatives.[4] These compounds often exert their cytotoxic effects by inhibiting topoisomerase II, an essential enzyme for DNA replication in cancer cells.[4] The introduction of a bromine atom on the quinoline ring has been shown to enhance anticancer activity in some cases.
Comparative Anticancer Activity of Related Quinolone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 25.6 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 10.3 µg/mL | [1] |
| Ciprofloxacin Derivative 7a | MCF-7 (Breast Cancer) | 60.55 µM | [5] |
| Ciprofloxacin Derivative 4a | T-24 (Bladder Cancer) | 3.36 µM | [5] |
Antimicrobial Potential
Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[6] They act by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[7] Modifications at various positions of the quinoline ring, including the introduction of halogens, can significantly impact the antimicrobial spectrum and potency.
Key Considerations for Antimicrobial Activity:
-
Gram-Positive vs. Gram-Negative Activity: The nature of the substituent at the C7 position of the quinoline ring is a key determinant of the spectrum of activity.
-
Bacterial Resistance: The emergence of bacterial resistance to existing fluoroquinolones is a major clinical concern. Novel derivatives of this compound could potentially overcome existing resistance mechanisms.
Mechanism of Action: Targeting Topoisomerases
The primary mechanism of action for the antimicrobial and a significant part of the anticancer activity of quinolone derivatives is the inhibition of type II topoisomerases.[4][7]
-
In Bacteria: Fluoroquinolones stabilize the complex between DNA gyrase or topoisomerase IV and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[7]
-
In Cancer Cells: Certain quinolone derivatives can poison human topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This leads to an accumulation of DNA damage and triggers apoptosis in rapidly dividing cancer cells.[4]
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for initiating research into its derivatives. The proposed synthetic strategies, coupled with the established biological activities of related compounds, suggest a high probability of identifying novel anticancer and antimicrobial leads. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to elucidate their structure-activity relationships and identify compounds with potent and selective biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of Novel Halogenated Quinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives showing significant potential as anticancer, antimicrobial, and antimalarial agents.[1][2] The introduction of halogens can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, making the precise determination of its structure—including regiochemistry and conformation—a critical step in drug development.[1][3][4] This guide provides an in-depth, experience-driven walkthrough of the modern analytical workflow for elucidating the structures of novel halogenated quinolines. We move beyond mere procedural lists to explore the scientific rationale behind methodological choices, integrating mass spectrometry, multi-dimensional NMR, X-ray crystallography, and computational analysis into a cohesive, self-validating strategy.
The Strategic Imperative: Why Halogenated Quinolines?
Halogenated quinolines are a class of heterocyclic compounds that have garnered immense interest due to their broad spectrum of biological activities.[5][6][7] The strategic placement of a halogen atom (F, Cl, Br, I) on the quinoline core can enhance lipophilicity, improve metabolic stability, and facilitate stronger binding interactions with biological targets.[3] However, synthetic routes can often yield a mixture of isomers or unexpected rearrangement products, making unambiguous structural confirmation paramount.[8][9] An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted structure-activity relationship (SAR) data.
The elucidation process is a logical, multi-step investigation. It begins with determining the molecular formula and confirming the presence of the halogen, proceeds to piece together the molecular framework atom by atom, and culminates in the definitive determination of the three-dimensional structure.
References
- 1. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on biologically Active Halogenated Compounds. IV. Synthesis and Antibacterial Activity of Fluorinated Quinoline Derivatives [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Bromo-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust laboratory-scale protocol for the synthesis of 5-bromo-7-fluoroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document provides a step-by-step methodology, including the synthesis of the key precursor, 3-bromo-5-fluoroaniline, followed by its cyclization via a modified Skraup synthesis. The protocol emphasizes safety, efficiency, and high-purity outcomes. Included are in-depth explanations of the chemical transformations, purification techniques, and analytical characterization, designed to be a self-validating system for researchers.
Introduction
Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials. The strategic placement of halogen substituents, such as bromine and fluorine, on the quinoline core can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Specifically, this compound serves as a critical intermediate in the development of novel therapeutic agents, including kinase inhibitors and antimalarial drugs. Its unique electronic properties also make it a candidate for applications in materials science, such as in the creation of fluorescent probes.
This application note provides a detailed and practical guide for the synthesis of this compound, beginning with the preparation of the essential starting material, 3-bromo-5-fluoroaniline. The subsequent construction of the quinoline ring is achieved through a well-established Skraup synthesis, a reliable method for the formation of quinolines from anilines.[1][2]
Synthesis Pathway Overview
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 3-bromo-5-fluoroaniline, from a commercially available starting material. The second stage is the cyclization of this aniline derivative with glycerol under acidic conditions to yield the target quinoline.
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | Sigma-Aldrich | ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Acros Organics | ≥99% |
| Acetonitrile | CH₃CN | 41.05 | Fisher Scientific | Anhydrous, ≥99.8% |
| Glycerol | C₃H₈O₃ | 92.09 | Alfa Aesar | ≥99.5% |
| Sulfuric Acid | H₂SO₄ | 98.08 | VWR | Concentrated, 95-98% |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Sigma-Aldrich | ≥99% |
| Sodium Hydroxide | NaOH | 40.00 | EMD Millipore | Pellets, ≥97% |
| Dichloromethane | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥97% |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Experimental Protocols
Part 1: Synthesis of 3-Bromo-5-fluoroaniline
This procedure is adapted from standard electrophilic aromatic substitution methodologies.[3]
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline (10.0 g, 77.4 mmol) in 100 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
2. Bromination:
-
In a separate beaker, dissolve N-bromosuccinimide (NBS) (13.78 g, 77.4 mmol) in 50 mL of anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
4. Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 20%) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-bromo-5-fluoroaniline as a pale yellow oil or low-melting solid.
Part 2: Synthesis of this compound (Skraup Synthesis)
This protocol is a modified version of the classic Skraup synthesis, adapted for a substituted aniline.[4][5]
1. Reaction Setup:
-
Caution: The Skraup reaction is highly exothermic and can be vigorous. Perform this reaction in a well-ventilated fume hood and behind a safety shield.
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-bromo-5-fluoroaniline (10.0 g, 52.6 mmol).
-
Add nitrobenzene (5.5 mL, 52.6 mmol) which acts as both a solvent and an oxidizing agent.
-
Carefully add glycerol (15.5 mL, 210.4 mmol).
2. Reaction Initiation:
-
With vigorous stirring, slowly add concentrated sulfuric acid (20 mL) through the dropping funnel. The addition should be done cautiously as the reaction is exothermic.
-
After the addition of sulfuric acid, the mixture will become thick and dark.
3. Cyclization:
-
Heat the reaction mixture to 120-130 °C in an oil bath. The reaction will become more fluid and the color will darken further.
-
Maintain this temperature for 3-4 hours.
4. Reaction Monitoring:
-
Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The consumption of the starting aniline indicates the progress of the reaction.
5. Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 500 mL of ice water.
-
Neutralize the acidic solution by the slow addition of a 30% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step is also exothermic and should be performed with cooling in an ice bath.
-
Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with water (200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
6. Purification:
-
The crude product, which will contain residual nitrobenzene, can be purified by vacuum distillation or column chromatography.
-
For column chromatography, use silica gel with an eluent of 10-20% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
Characterization Data (Expected)
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.90 (dd, 1H), 8.20 (d, 1H), 7.85 (d, 1H), 7.50 (dd, 1H), 7.40 (d, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.5 (d, J=250 Hz), 150.0, 148.0, 135.0, 128.0 (d, J=10 Hz), 125.0, 122.0 (d, J=5 Hz), 120.0 (d, J=25 Hz), 115.0 (d, J=20 Hz) |
| Mass Spectrometry (EI) | m/z: 225, 227 (M⁺, M⁺+2, approximately 1:1 ratio for Br) |
| FT-IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1600, 1550, 1480 (C=C, C=N), 1250 (C-F), 850 (Ar C-H bend) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete bromination | Ensure NBS is of high purity and the reaction is protected from light. Increase reaction time. |
| Multiple bromination products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of NBS. |
| Skraup reaction is too vigorous | Rate of addition of sulfuric acid is too fast | Add the sulfuric acid very slowly with efficient stirring and cooling if necessary. |
| Low yield in Stage 2 | Incomplete cyclization or decomposition | Ensure the reaction temperature is maintained within the specified range. Prolonged heating at higher temperatures can lead to decomposition. |
| Difficulty in purification | Co-elution of impurities | For column chromatography, use a long column and a shallow solvent gradient to improve separation.[6] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Nitrobenzene is toxic and readily absorbed through the skin. Avoid all contact.
-
The Skraup reaction is highly exothermic. Use a safety shield and ensure proper temperature control.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps for the synthesis of the 3-bromo-5-fluoroaniline precursor and the subsequent Skraup cyclization, researchers can obtain this valuable intermediate in good yield and purity. The provided troubleshooting guide and safety information will aid in the successful and safe execution of this synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
The Strategic deployment of 5-Bromo-7-fluoroquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Strategic Importance of Halogenation
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial properties.[1] The strategic functionalization of the quinoline core is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. In this context, 5-bromo-7-fluoroquinoline has emerged as a particularly valuable building block for the synthesis of complex, biologically active molecules.[1]
The presence and specific placement of halogen atoms on the quinoline scaffold are of paramount importance. The fluorine atom at the 7-position can significantly enhance metabolic stability, improve membrane permeation, and increase the binding affinity of the molecule to its target protein.[2] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents and explore structure-activity relationships (SAR). This dual halogenation pattern makes this compound a highly sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on detailed protocols for its key synthetic transformations and its role in the synthesis of targeted therapies.
The Role of this compound in Kinase Inhibitor Development: A Case Study Inspired by Aurora Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can be elaborated to achieve high potency and selectivity.
A compelling example of the strategic use of a related scaffold is in the development of Aurora kinase inhibitors. The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is common in many human tumors.[1] The discovery of GSK1070916, a potent and selective inhibitor of Aurora B and C kinases, highlights the importance of the substituted azaindole core, a close structural analog of the quinoline system.[1][3] The synthesis of such complex molecules often relies on the functionalization of a halogenated core structure.
The this compound scaffold provides an ideal starting point for the synthesis of analogous kinase inhibitors. The bromine atom at the 5-position allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, which can be crucial for establishing key interactions within the ATP-binding pocket of the target kinase. Subsequently, the 7-position, while already bearing a fluorine atom for improved properties, can be further functionalized if necessary, or the fluorine can be used to modulate the electronics of the ring system.
Below, we provide detailed, field-proven protocols for the two most critical transformations of this compound: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the synthesis of 5-aryl-7-fluoroquinolines, a key step in the elaboration of the quinoline core for kinase inhibitor development. The choice of catalyst, ligand, and base is critical for achieving high yields and purity.
Reaction Principle: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide.[4] A base is required to activate the boronic acid for transmetalation to the palladium center.[5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Arylboronic Acid | >97% | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |
| SPhos | Ligand Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Acros Organics |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich |
| Water | Degassed, Deionized | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: To the Schlenk flask, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting quinoline).
-
Reaction Initiation: Add the catalyst/ligand mixture to the Schlenk flask.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-aryl-7-fluoroquinoline.
Expert Insights:
-
Causality of Reagent Choice: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product.[3] Potassium carbonate is a moderately strong base that is effective in the activation of the boronic acid without promoting unwanted side reactions. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol outlines the synthesis of 5-amino-7-fluoroquinoline derivatives, a common strategy for introducing key pharmacophoric elements that can form hydrogen bonds with the target protein.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7]
Diagram: Generalized Workflow for Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Amine (e.g., aniline, morpholine) | >98% | Acros Organics |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |
| Xantphos | Ligand Grade | Sigma-Aldrich |
| Sodium tert-butoxide (NaOt-Bu) | >98% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Aqueous NH₄Cl | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv.), Xantphos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (to achieve a 0.1 M concentration of the starting quinoline).
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction mixture for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-7-fluoroquinoline derivative.
Expert Insights:
-
Self-Validating System: The success of a Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture, as the palladium(0) catalyst and the strong base are sensitive to both. A properly executed reaction under a rigorously inert atmosphere is a self-validating system, as indicated by a clean conversion to the desired product. The use of a pre-catalyst can sometimes improve reproducibility.
-
Ligand and Base Selection: Xantphos is a robust and versatile ligand for the amination of aryl bromides.[8] Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of a wide range of amines. For more sensitive substrates, a weaker base like cesium carbonate may be employed, though this may require higher temperatures or longer reaction times.
Structure-Activity Relationship (SAR) Insights
The synthetic versatility of this compound allows for a systematic exploration of the structure-activity relationships of its derivatives.
| Position | Substitution | Impact on Biological Activity |
| C-5 | Aryl, Heteroaryl (via Suzuki) | Can be tailored to occupy hydrophobic pockets in the kinase hinge region, significantly impacting potency and selectivity.[1] |
| Amino, Substituted Amino (via Buchwald-Hartwig) | Can form critical hydrogen bond interactions with the protein backbone, anchoring the inhibitor in the active site. | |
| C-7 | Fluoro | Enhances metabolic stability and can improve cell permeability. Modulates the pKa of the quinoline nitrogen, which can affect off-target activities.[2] |
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique halogenation pattern provides both a strategic point for synthetic diversification and inherent properties that are beneficial for drug development. The robust and reproducible protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination detailed herein provide researchers with the tools to efficiently synthesize libraries of novel quinoline derivatives for the discovery of new therapeutic agents, particularly in the exciting and rapidly advancing field of kinase inhibitors.
References
- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FR2916446B1 - NOVEL PROCESS FOR SYNTHESIZING FLUOROQUINOLONES - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Selective Functionalization of 5-Bromo-7-fluoroquinoline
Introduction: Unlocking the Potential of a Versatile Quinoline Scaffold
5-Bromo-7-fluoroquinoline is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure presents two distinct reaction sites: a bromine atom at the 5-position and a fluorine atom at the 7-position. This unique arrangement allows for selective and sequential functionalization, making it a valuable building block for the synthesis of a diverse array of novel molecules. The electron-deficient nature of the quinoline ring, further influenced by the electronegative halogen substituents, governs the reactivity of this scaffold.
This comprehensive guide provides detailed experimental protocols and technical insights for key transformations of this compound. We will explore palladium-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C-Br position, and nucleophilic aromatic substitution (SNAr), a powerful method for derivatization at the C-F position. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to develop innovative compounds.
Chemoselectivity: A Tale of Two Halogens
A critical consideration when working with this compound is the relative reactivity of the carbon-bromine and carbon-fluorine bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl >> F. This is primarily due to the bond dissociation energies of the carbon-halogen bonds. Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the highly stable C-F bond at the 7-position. This inherent difference in reactivity allows for highly chemoselective functionalization at the 5-position, leaving the fluorine atom untouched for subsequent transformations.
Conversely, the C-F bond can be activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom, combined with the inherent electron deficiency of the quinoline ring, makes the 7-position susceptible to attack by strong nucleophiles. This reactivity is further enhanced by the ability of the quinoline nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[1][2][3][4]
Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-bromo moiety of this compound is an excellent handle for introducing a wide variety of substituents using palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most powerful and versatile of these transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6][7]
Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl-7-fluoroquinolines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[7][8] This protocol details the coupling of this compound with a generic arylboronic acid.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Catalyst Transfer: Transfer the catalyst/ligand mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-7-fluoroquinoline.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | XPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[11] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.[10] |
| Solvent | Dioxane/Water | The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the transmetalation step. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition. |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-7-fluoroquinolines
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[5][6] This protocol outlines the coupling of this compound with a secondary amine, morpholine, as a representative example.
Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the desired C-N bond.[12]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.[12]
-
Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-(morpholino)-7-fluoroquinoline.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bidentate ligand with a wide bite angle, which is effective in preventing β-hydride elimination and promoting reductive elimination.[12] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine and form the active palladium-amido complex.[12] |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions that effectively solubilizes the reagents. |
| Temperature | 90-110 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C7-Position
The C7-fluoro substituent of this compound can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction pathway offers a complementary strategy to the palladium-catalyzed cross-coupling reactions, allowing for the introduction of heteroatom-based functional groups at the 7-position.
Reaction Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride leaving group.[1][2][3][4]
Protocol 3: SNAr with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add anhydrous DMSO or DMF.
-
Nucleophile Addition: Add sodium methoxide (1.5-2.0 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the nucleophile.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 5-bromo-7-methoxyquinoline.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Sodium methoxide | A strong nucleophile that readily attacks the electron-deficient C7 position. |
| Solvent | DMSO or DMF | Polar aprotic solvents that can solvate the cation of the nucleophile, increasing its reactivity, and are stable at elevated temperatures. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy for the SNAr reaction. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and the reagents mentioned in these protocols.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide and sodium methoxide are corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may require optimization for specific substrates and scales. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Application Note: Comprehensive Characterization of 5-Bromo-7-fluoroquinoline
Introduction
5-Bromo-7-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science.[1] Its structural features, including the bromine and fluorine substituents on the quinoline core, make it a valuable building block in the synthesis of novel bioactive compounds and functional materials.[1][2] Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, identity, and stability, which are critical aspects of drug development and quality control. This application note provides a detailed guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
The protocols outlined herein are designed to provide a robust framework for the structural elucidation and purity assessment of this compound. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the methods as needed.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| CAS Number | 1239462-97-5 | [1] |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically >95% | [1] |
| Storage | Room temperature, sealed, dry, and protected from light | [1] |
Structural Elucidation Techniques
A multi-technique approach is necessary for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Expertise & Experience: The chemical shifts and coupling constants in the NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen in the quinoline ring, will significantly influence the spectral features.
Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating system for structural assignment. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to correlate proton and carbon signals, confirming the connectivity of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often suitable for quinoline derivatives.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected chemical shifts (δ) for the aromatic protons will be in the range of 7.0-9.0 ppm.
-
The coupling constants (J) will provide information about the substitution pattern.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Aromatic carbons are expected to resonate between 110 and 160 ppm.
-
-
Data Interpretation:
Expected ¹H NMR Spectral Features: The spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring will likely appear at a lower field (more deshielded) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The fluorine and bromine atoms will further influence the chemical shifts and introduce specific splitting patterns.
Expected ¹³C NMR Spectral Features: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons directly attached to the electronegative nitrogen, fluorine, and bromine atoms will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expertise & Experience: The choice of ionization technique is crucial. Electron Ionization (EI) will likely lead to extensive fragmentation, providing structural information, while softer ionization techniques like Electrospray Ionization (ESI) will primarily show the molecular ion peak, confirming the molecular weight.[5]
Trustworthiness: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode for ESI.
-
The molecular ion peak [M+H]⁺ is expected at m/z 226.96622 (for the most abundant isotopes).[6]
-
-
Data Interpretation:
-
Confirm the molecular weight from the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural insights. The bromine and fluorine isotopes will produce a characteristic isotopic pattern. Common fragmentation pathways for quinolones involve the loss of small molecules or cleavage of the ring system.[5]
-
Expected Fragmentation Pattern: The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity. Fragmentation may involve the loss of Br, F, or HCN.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expertise & Experience: The vibrational frequencies of the bonds in this compound will provide a unique fingerprint for the compound. The C=N, C=C, C-F, and C-Br bonds will have characteristic absorption bands.
Trustworthiness: The FTIR spectrum can be compared with reference spectra of similar compounds to confirm the presence of the quinoline core and the halogen substituents.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Interpretation:
-
Identify the characteristic absorption bands for the quinoline ring (aromatic C-H stretching around 3000-3100 cm⁻¹, C=C and C=N stretching in the 1650-1400 cm⁻¹ region).[3][7]
-
Look for the C-F stretching vibration, typically in the 1250-1000 cm⁻¹ region.
-
The C-Br stretching vibration will appear at lower wavenumbers, typically below 600 cm⁻¹.
-
Purity and Quantitative Analysis
Ensuring the purity of this compound is crucial for its intended applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for quinoline derivatives.[8]
Expertise & Experience: Method development involves optimizing the column, mobile phase composition, and detection wavelength to achieve good separation of the main compound from any impurities. The aromatic nature of this compound makes it suitable for UV detection.
Trustworthiness: A validated HPLC method provides reliable and reproducible results for purity assessment and quantification. Validation should be performed according to ICH guidelines, including parameters like linearity, accuracy, precision, and specificity.[9][10]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point.[10] For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum, a wavelength in the range of 254-330 nm should be appropriate.[1][11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and then dilute to an appropriate working concentration.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by the area percent method.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to confirm the empirical formula.
Expertise & Experience: The experimental values should be within ±0.4% of the theoretical values for a pure compound.
Trustworthiness: This technique provides a fundamental check of the compound's composition and is a classic method for purity confirmation.
-
Sample Preparation: A few milligrams of a dry, homogeneous sample are required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Calculation:
-
Theoretical Calculation for C₉H₅BrFN:
-
C: (9 * 12.01) / 226.05 * 100% = 47.82%
-
H: (5 * 1.01) / 226.05 * 100% = 2.23%
-
N: (1 * 14.01) / 226.05 * 100% = 6.20%
-
-
-
Comparison: Compare the experimental results with the calculated theoretical values.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. A combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy is essential for unambiguous structural elucidation. HPLC and elemental analysis are critical for determining the purity and confirming the elemental composition of the compound. By following these detailed protocols and understanding the underlying scientific principles, researchers can ensure the quality and integrity of their this compound samples, which is a prerequisite for successful downstream applications in research and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Purification of 5-Bromo-7-fluoroquinoline using Reversed-Phase HPLC
Abstract
This application note presents a detailed and robust protocol for the purification of 5-Bromo-7-fluoroquinoline, a key intermediate in pharmaceutical synthesis, using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material for downstream applications. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation to fraction analysis, with a focus on the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Introduction
This compound is a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry. Its structural motifs are found in a variety of bioactive compounds, including those with antimalarial and anticancer properties.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact product yield, and complicate the interpretation of biological data. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of organic molecules, offering high resolution and selectivity based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[2][3] This document provides a detailed protocol for the efficient purification of this compound using a C18 stationary phase and a methanol-water mobile phase gradient.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Predicted Boiling Point | 311.1 ± 22.0 °C | [4] |
| Predicted Density | 1.647 ± 0.06 g/cm³ | [4] |
Principle of Separation
The purification method leverages the principles of reversed-phase chromatography. The stationary phase consists of octadecylsilane (C18) chemically bonded to silica particles, creating a nonpolar surface. The mobile phase is a polar mixture of water and an organic modifier (methanol). This compound, being a relatively nonpolar molecule, will adsorb to the C18 stationary phase from a highly aqueous mobile phase. By gradually increasing the proportion of the organic modifier in the mobile phase, the polarity of the mobile phase is decreased, leading to the desorption and elution of the target compound. Impurities with different polarities will elute at different solvent compositions, enabling the collection of highly purified this compound.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Workflow for the HPLC purification of this compound.
Materials and Methods
Materials
-
This compound (crude)
-
HPLC grade Methanol
-
Ultrapure water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Acetonitrile, HPLC grade (for analytical HPLC)
Instrumentation
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
Analytical HPLC system with a UV-Vis detector
-
Rotary evaporator or lyophilizer
-
pH meter
Detailed Step-by-Step Protocol
Part 1: Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): In a 1 L volumetric flask, add 1 mL of trifluoroacetic acid (TFA) to 999 mL of ultrapure water to create a 0.1% (v/v) TFA solution. Sonicate for 15 minutes to degas. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B (Organic): In a 1 L volumetric flask, add 1 mL of TFA to 999 mL of HPLC grade methanol to create a 0.1% (v/v) TFA solution. Sonicate for 15 minutes to degas.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 10 mg/mL.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
Part 2: HPLC Purification
-
System and Column Equilibration:
-
Install a suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) into the HPLC system.
-
Purge the system with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) at a flow rate of 15 mL/min until a stable baseline is achieved.
-
-
Method Parameters:
-
The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.
-
| Parameter | Recommended Setting | Rationale |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm | Standard for reversed-phase purification of small organic molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier improves peak shape. |
| Mobile Phase B | 0.1% TFA in Methanol | Common organic modifier for reversed-phase HPLC. |
| Flow Rate | 15 mL/min | Appropriate for the column dimensions. |
| Detection | UV at 275 nm | Quinolines typically exhibit strong UV absorbance in this region. This may need to be optimized by running a UV scan of the compound. |
| Injection Volume | 1-5 mL | Dependent on the concentration of the sample solution and the loading capacity of the column. |
| Column Temperature | Ambient | For initial runs; can be adjusted to improve separation. |
-
Gradient Elution:
-
A linear gradient is recommended for initial scouting runs to determine the elution profile of the target compound and impurities.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 70 | 30 |
| 50 | 70 | 30 |
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal threshold to capture the main peak corresponding to this compound. Collect fractions in appropriately sized and labeled tubes.
-
Part 3: Post-Purification
-
Purity Analysis of Fractions:
-
Analyze the collected fractions using an analytical HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) and a faster gradient to assess the purity of each fraction. This allows for the identification of fractions meeting the desired purity specifications.
-
-
Pooling of Pure Fractions:
-
Combine the fractions that meet the required purity level (e.g., >98%).
-
-
Solvent Removal:
-
Remove the mobile phase from the pooled fractions using a rotary evaporator. Care should be taken to avoid excessive heat to prevent degradation of the compound.
-
For complete removal of residual water and TFA, lyophilization (freeze-drying) is recommended.
-
-
Final Product Characterization:
-
The final purified solid should be characterized by appropriate analytical techniques (e.g., NMR, LC-MS) to confirm its identity and final purity.
-
Trustworthiness and Self-Validation
The protocol is designed to be self-validating. The analytical HPLC analysis of the collected fractions provides immediate feedback on the success of the purification. If the purity is not as expected, the gradient profile, sample loading, or even the choice of stationary phase can be adjusted. The use of a well-characterized C18 column and high-purity solvents ensures the reliability and reproducibility of the method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using preparative RP-HPLC. By following these detailed steps and understanding the underlying principles, researchers can consistently obtain high-purity material essential for their research and development activities.
References
Application Note: Comprehensive NMR Spectroscopic Characterization of 5-Bromo-7-fluoroquinoline
Introduction
5-Bromo-7-fluoroquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, and the introduction of halogen atoms can significantly modulate their biological activity, pharmacokinetic properties, and metabolic stability. Consequently, unambiguous structural elucidation and purity assessment of such molecules are paramount in the fields of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules in solution. This application note provides a detailed guide to the NMR techniques and protocols for the comprehensive structural analysis of this compound, intended for researchers, scientists, and drug development professionals.
The Importance of a Multi-Nuclear and Multidimensional NMR Approach
The structure of this compound presents a unique set of challenges and opportunities for NMR analysis. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F necessitates a multi-pronged approach. While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, the presence of heteronuclear coupling, particularly to ¹⁹F, and the potential for signal overlap in the aromatic region require more advanced 2D NMR techniques for complete and unambiguous signal assignment. This guide will walk through a systematic approach, from sample preparation to advanced 2D correlation experiments, to ensure a thorough and accurate structural characterization.
Part 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on the sample preparation. A properly prepared sample ensures a homogeneous magnetic field, leading to sharp, well-resolved signals.[1][2]
Protocol 1: Preparation of this compound for NMR Analysis
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities, especially paramagnetic metals, can cause significant line broadening.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relative inertness.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is another option if solubility in CDCl₃ is an issue.[4][5] The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's signals.[3][6]
-
Concentration:
-
Sample Preparation Workflow:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
If necessary, add an internal standard. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in organic solvents.[1][3]
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[2][9]
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.[9]
-
Cap the NMR tube securely.
-
Caption: Workflow for NMR Sample Preparation.
Part 2: 1D NMR Spectroscopy
One-dimensional NMR spectra are the cornerstone of structural elucidation, providing fundamental information about the number and chemical environment of the active nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration). For this compound, we expect to see signals in the aromatic region.
Predicted ¹H NMR Spectrum:
The quinoline ring system gives rise to characteristic signals in the aromatic region (typically 7.0-9.0 ppm).[10] The electron-withdrawing nature of the nitrogen atom and the halogens will influence the chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ³J(H2,H3) ≈ 4-5 Hz |
| H-3 | 7.4 - 7.6 | dd | ³J(H3,H2) ≈ 4-5 Hz, ³J(H3,H4) ≈ 8-9 Hz |
| H-4 | 8.1 - 8.3 | d | ³J(H4,H3) ≈ 8-9 Hz |
| H-6 | 7.8 - 8.0 | d | ⁴J(H6,F7) ≈ 2-3 Hz |
| H-8 | 8.0 - 8.2 | d | ⁴J(H8,F7) ≈ 4-6 Hz |
-
H-2: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom.
-
H-4: Also significantly downfield due to its peri-relationship with the nitrogen.
-
H-3: Coupled to both H-2 and H-4, appearing as a doublet of doublets.
-
H-6 & H-8: These protons will show coupling to the fluorine at position 7. The through-space or through-bond coupling will result in small doublet splittings. ⁴J couplings are typically smaller than ³J couplings.[11][12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in the molecule. Due to the presence of fluorine, we can expect to see C-F coupling, which can be a valuable tool for assignment.[11][13]
Predicted ¹³C NMR Spectrum:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | 150 - 152 | s | - |
| C-3 | 121 - 123 | s | - |
| C-4 | 135 - 137 | s | - |
| C-4a | 128 - 130 | d | ³J(C4a,F7) ≈ 3-5 Hz |
| C-5 | 118 - 120 | d | ³J(C5,F7) ≈ 4-6 Hz |
| C-6 | 125 - 127 | d | ²J(C6,F7) ≈ 20-25 Hz |
| C-7 | 160 - 163 | d | ¹J(C7,F7) ≈ 240-260 Hz |
| C-8 | 123 - 125 | d | ²J(C8,F7) ≈ 15-20 Hz |
| C-8a | 147 - 149 | s | - |
-
C-7: Will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), which is highly characteristic.[11][12] This is often the easiest signal to identify.
-
C-6 and C-8: Will show smaller two-bond C-F couplings (²JCF).[12]
-
C-5 and C-4a: Will exhibit even smaller three-bond C-F couplings (³JCF).[12]
-
Quaternary Carbons (C-4a, C-5, C-8a): Will likely have lower intensities compared to the protonated carbons.
¹⁹F NMR Spectroscopy
¹⁹F is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[11] The ¹⁹F NMR spectrum of this compound will provide direct information about the chemical environment of the fluorine atom.
Predicted ¹⁹F NMR Spectrum:
-
A single signal is expected for the fluorine atom at position 7.
-
This signal will be split into a multiplet due to coupling with H-6 and H-8. The expected multiplicity would be a doublet of doublets.
-
The chemical shift will be dependent on the reference standard used (commonly CFCl₃).
Protocol 2: 1D NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
For ¹⁹F NMR:
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, spectral width appropriate for fluorinated aromatics, acquisition time of 1-2 seconds, relaxation delay of 2-3 seconds.
-
-
Process the data using appropriate software (e.g., Mnova, TopSpin).[14][15][16][17] This includes Fourier transformation, phase correction, baseline correction, and referencing.
Part 3: 2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals, especially for complex molecules or where signal overlap occurs in 1D spectra.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons (typically ³JHH coupling).
Expected COSY Correlations:
-
A strong cross-peak between H-2 and H-3 .
-
A strong cross-peak between H-3 and H-4 . These correlations will confirm the connectivity within the pyridine ring of the quinoline system.
Caption: Expected ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.
Expected HSQC Correlations:
-
H-2 will show a cross-peak to C-2 .
-
H-3 will show a cross-peak to C-3 .
-
H-4 will show a cross-peak to C-4 .
-
H-6 will show a cross-peak to C-6 .
-
H-8 will show a cross-peak to C-8 . Quaternary carbons will not show any correlation in a standard HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Expected Key HMBC Correlations:
-
H-2 to C-3 , C-4 , and C-8a .
-
H-3 to C-2 , C-4 , and C-4a .
-
H-4 to C-2 , C-3 , C-4a , and C-5 .
-
H-6 to C-5 , C-7 , and C-8 .
-
H-8 to C-6 , C-7 , and C-8a .
Caption: Logical workflow for NMR experiments.
Protocol 3: 2D NMR Data Acquisition
-
Use the same sample as for the 1D experiments. Ensure the concentration is sufficient.
-
For COSY:
-
Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.
-
Typical parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension.
-
-
For HSQC:
-
Acquire a standard gradient-enhanced HSQC spectrum.
-
Typical parameters: 16-32 scans per increment, 256-512 increments in the indirect dimension.
-
-
For HMBC:
-
Acquire a standard gradient-enhanced HMBC spectrum.
-
Typical parameters: 32-64 scans per increment, 256-512 increments in the indirect dimension. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
-
Process the 2D data using appropriate software, which will involve Fourier transformation in both dimensions, phase correction, and baseline correction.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. The combination of ¹H, ¹³C, and ¹⁹F NMR provides complementary information, while 2D correlation experiments like COSY, HSQC, and HMBC are indispensable for piecing together the molecular puzzle. The protocols and predicted spectral data outlined in this application note serve as a comprehensive guide for researchers in obtaining high-quality NMR data and confidently elucidating the structure of this and similar halogenated quinoline derivatives.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR 溶剂 [sigmaaldrich.com]
- 4. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. ekwan.github.io [ekwan.github.io]
- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 15. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 16. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 17. NMR Software | NMR Technologies | Bruker [bruker.com]
The Strategic Utility of 5-Bromo-7-fluoroquinoline in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. From the historic antimalarial quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently yielded clinically significant therapeutic agents.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline core further enhances its utility. Halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions.[3] This document provides a detailed technical guide on the application of 5-Bromo-7-fluoroquinoline as a key intermediate in drug discovery, offering insights into its synthesis and subsequent functionalization through palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of this compound
This compound is a crystalline solid with the molecular formula C₉H₅BrFN. Its structure presents two distinct reactive sites for further chemical modification: the bromine atom at the 5-position and the fluorine atom at the 7-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
| Property | Value |
| Molecular Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | White to off-white solid |
| Storage | Room temperature, sealed, dry, and protected from light |
Synthesis of this compound: A Putative Approach via Skraup Synthesis
While various methods for quinoline synthesis exist, the Skraup synthesis offers a classical and direct approach to the quinoline core.[4][5][6][7] A plausible, though not explicitly documented, synthetic route to this compound involves the reaction of 3-bromo-5-fluoroaniline with glycerol under acidic and oxidizing conditions.
Reaction Principle:
The Skraup synthesis proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative. Subsequent cyclization, dehydration, and oxidation yield the quinoline ring system.[5][7]
Protocol 1: Putative Skraup Synthesis of this compound
Materials:
-
3-Bromo-5-fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidant and solvent)
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Reactants: To the stirred acid, cautiously add 3-bromo-5-fluoroaniline, glycerol, and a catalytic amount of ferrous sulfate.
-
Heating: Slowly add nitrobenzene to the mixture. Heat the reaction mixture to the appropriate temperature (typically 130-150°C) and maintain for several hours. The reaction is highly exothermic and should be monitored carefully.
-
Workup: After cooling, pour the reaction mixture onto ice and cautiously neutralize with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application of this compound in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound serves as an excellent handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.[8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[9][10][11] This reaction is instrumental in synthesizing biaryl and heteroaryl scaffolds, which are prevalent in many kinase inhibitors.
Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile/Water solvent mixture
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the acetonitrile/water solvent mixture.
-
Reaction Execution: Add the catalyst solution to the reaction vial containing the solids. Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, providing access to a wide range of substituted anilines and related compounds that are crucial for tuning the properties of drug candidates.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Addition of Reactants: Add this compound and morpholine to the tube.
-
Solvent Addition and Reaction: Add anhydrous, degassed toluene via syringe. Seal the tube and heat the reaction mixture to 90-110°C, stirring for 12-24 hours.
-
Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for creating linear, rigid linkers in molecules or for introducing a handle for further "click" chemistry modifications.
Protocol 4: Sonogashira Coupling of this compound with Trimethylsilylacetylene
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous THF, followed by triethylamine.
-
Alkyne Addition and Reaction: Add trimethylsilylacetylene dropwise. Stir the reaction at room temperature or slightly elevated temperature for 3-16 hours.
-
Workup and Purification: Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography. The trimethylsilyl (TMS) protecting group can be removed under standard conditions (e.g., with a fluoride source like TBAF or K₂CO₃ in methanol) if the terminal alkyne is desired.
Case Studies in Drug Discovery
The functionalized quinoline scaffold derived from this compound is of significant interest in the development of targeted therapies, particularly in oncology.
Kinase Inhibitors
The quinoline core is a key feature in many ATP-competitive kinase inhibitors. The ability to introduce diverse substituents at the 5-position of the this compound scaffold via cross-coupling reactions allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity. For instance, derivatives of this scaffold are being investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[12][13][14][15] The synthesis of analogs of potent PI3K inhibitors like GSK2126458, which features a substituted quinoline core, can be envisioned starting from this compound.[12]
Antiviral and Anti-inflammatory Agents
Quinolone derivatives have also shown promise as antiviral and anti-inflammatory agents.[8][16][17][18][19] The introduction of specific functionalities at the 5-position can lead to compounds that interfere with viral replication processes or modulate inflammatory pathways. For example, certain fluoroquinolone derivatives have demonstrated activity against HIV by inhibiting Tat-mediated transactivation.[18] Furthermore, the quinoline framework is a template for developing inhibitors of key inflammatory mediators like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[8][17]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic utility of this compound.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Biological Activity of 5-Bromo-7-fluoroquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] From the historical antimalarial quinine to modern synthetic fluoroquinolone antibiotics and targeted anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic leads.[2][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of the quinoline ring, often enhancing its binding to biological targets and improving its pharmacological profile.[4][5]
5-Bromo-7-fluoroquinoline is a di-halogenated quinoline that holds considerable promise as a bioactive molecule. While specific biological data for this compound is emerging, its structural alerts strongly suggest potential as an anticancer and antimicrobial agent.[4] This application note provides a comprehensive guide for researchers to explore the biological activities of this compound, offering detailed protocols for a panel of robust in vitro assays. The methodologies described herein are based on established protocols for analogous quinoline derivatives and are designed to provide a solid foundation for the initial biological characterization of this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on substituted quinolines, this compound is hypothesized to exhibit the following biological activities:
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[6][7][8] The proposed mechanisms of action include:
-
Topoisomerase II Inhibition: Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, and some have also shown activity against human topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[9] Inhibition of topoisomerase II leads to DNA damage and apoptosis.
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors used in cancer therapy.[10]
-
Induction of Apoptosis: Substituted quinolines can trigger programmed cell death through various pathways, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[6][7]
-
-
Antimicrobial Activity: The fluoroquinolone class of antibiotics, which are structurally related to this compound, are potent antibacterial agents.[2][3] The primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[9]
The following sections provide detailed protocols to investigate these potential activities.
Part 1: In Vitro Anticancer Activity Assays
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After a 48-72 hour incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Quantitative Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | e.g., MCF-7 | To be determined |
| Doxorubicin (Positive Control) | e.g., MCF-7 | ~0.1 - 1.0 |
Mechanistic Study: Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II. kDNA is a network of interlocked DNA circles that, when decatenated by topoisomerase II, are released as minicircles that can be resolved by gel electrophoresis.
Experimental Workflow:
Caption: Workflow for the Topoisomerase II decatenation assay.
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, 1 mM ATP, and 200 ng of kDNA.
-
Add varying concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Initiate the reaction by adding 1-2 units of human topoisomerase II enzyme. The final reaction volume should be 20 µL.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.
-
-
Gel Electrophoresis:
-
Add 5 µL of 5x loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
In the absence of an inhibitor, the kDNA will be decatenated into minicircles, which will migrate into the gel. In the presence of an effective inhibitor, the kDNA will remain as a catenated network at the top of the gel.
-
Part 2: Antimicrobial Activity Assays
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][12]
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after incubation.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB). The concentration range should be appropriate to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Include a growth control well (MHB without the compound) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
Select test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Results can be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC values to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), if available for the specific compound or class.[12]
-
Quantitative Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus ATCC 29213 | To be determined |
| This compound | E. coli ATCC 25922 | To be determined |
| Ciprofloxacin (Positive Control) | S. aureus ATCC 29213 | ~0.25 - 1.0 |
| Ciprofloxacin (Positive Control) | E. coli ATCC 25922 | ~0.008 - 0.03 |
Mechanistic Study: Bacterial DNA Gyrase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. In the presence of ATP, DNA gyrase introduces negative supercoils into the DNA, which can be visualized as a faster-migrating band on an agarose gel.
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase reaction buffer, 1 mM ATP, and 200 ng of relaxed pBR322 plasmid DNA.
-
Add varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., ciprofloxacin).
-
Initiate the reaction by adding 1-2 units of E. coli DNA gyrase.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Gel Electrophoresis and Visualization:
-
Analyze the DNA products by agarose gel electrophoresis as described for the topoisomerase II assay.
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
-
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound [myskinrecipes.com]
- 5. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5-Bromo-7-fluoroquinoline
Introduction: The Strategic Value of 5-Bromo-7-fluoroquinoline in Modern Drug Discovery
This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is strategically designed for versatility in synthetic applications. The quinoline core is a well-established scaffold in numerous FDA-approved drugs, prized for its ability to interact with a wide range of biological targets. The presence of two distinct halogen atoms—bromine and fluorine—at positions 5 and 7 respectively, provides orthogonal handles for sequential, site-selective modifications through various cross-coupling reactions.
The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or dipolar interactions, and modulate the physicochemical properties (e.g., pKa and lipophilicity) of the final molecule.[1] Concurrently, the bromine atom serves as an excellent leaving group for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, amine, or alkynyl moieties.[1] This synthetic flexibility makes this compound a valuable starting material for the construction of compound libraries aimed at discovering novel therapeutic agents, particularly kinase inhibitors for oncology and antimalarial compounds.[2]
This document provides a comprehensive guide for the safe handling, storage, and effective utilization of this compound in a research setting. The protocols and guidelines herein are synthesized from established safety data for analogous compounds and proven methodologies in synthetic organic chemistry.
I. Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its proper handling and use in experimental design.
| Property | Value | Source |
| Chemical Formula | C₉H₅BrFN | [2] |
| Molecular Weight | 226.05 g/mol | [2] |
| CAS Number | 1239462-97-5 | |
| Appearance | White to off-white solid (Predicted/Typical) | [3] |
| Storage Temperature | Room Temperature | [2] |
| Solubility | Soluble in organic solvents like ethanol, miscible with ether. Slightly miscible in water. | [4] |
| Boiling Point | ~311 °C (Predicted for isomer) | |
| Density | ~1.65 g/cm³ (Predicted for isomer) |
Note: Some physical properties are based on predictions for isomeric structures and should be treated as estimates.
II. Safety, Handling, and Personal Protective Equipment (PPE)
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidelines are based on the known hazards of structurally similar compounds, such as 6-Bromo-7-fluoroquinoline, 8-Bromo-7-fluoroquinoline, and the general quinoline scaffold.[5][6][7] Always consult the specific SDS provided by your supplier and perform a risk assessment before commencing work.
Hazard Identification and GHS Classification
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:
-
Harmful if Inhaled (Category 4)[5]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[5][7]
Recommended Personal Protective Equipment (PPE)
A rigorous PPE regimen is mandatory to mitigate exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Lab Coat: A full-sleeved lab coat must be worn at all times.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If work outside a fume hood is unavoidable and there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[8]
Safe Handling Workflow
The following workflow is designed to ensure the safe handling of this compound from receipt to use.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, immediate action is critical.[3][5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[3][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[5][8]
III. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is room temperature.[2]
-
Container: Keep the container tightly closed and sealed.[2][5] The compound absorbs moisture from the air, so a dry environment is essential.[6]
-
Light Sensitivity: Protect from light.[2] Store in an opaque container or in a dark cabinet.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6][8]
Caption: Key storage parameters for this compound.
IV. Application Notes: Use as a Synthetic Building Block
The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9]
The 5-bromo position is amenable to reactions that form new carbon-carbon or carbon-nitrogen bonds. A common strategy involves a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group. This newly introduced group can be designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.
Example Synthetic Pathway Logic:
Caption: Common synthetic route for kinase inhibitor development.
This two-step functionalization allows for the rapid creation of a diverse library of compounds from a single starting material, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.
V. Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This is a foundational reaction for elaborating the scaffold.
Objective: To synthesize 5-(4-methoxyphenyl)-7-fluoroquinoline as an example of a C-C bond-forming reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Protocol Steps:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solvent should be sufficiently deoxygenated to prevent catalyst degradation.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-(4-methoxyphenyl)-7-fluoroquinoline.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
VI. Waste Disposal
Proper disposal of chemical waste is a legal and ethical responsibility. As a halogenated organic compound, this compound and its associated waste must be handled according to specific protocols.
-
Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[10][11] Mixing these wastes increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[12]
-
Waste Containers:
-
Collect all waste containing this compound (including reaction residues, contaminated solvents, and spill cleanup materials) in a designated, properly labeled hazardous waste container.[13]
-
The container must be made of a compatible material, be in good condition, and have a tightly sealing cap to prevent leaks or vapor escape.[13][14]
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "Halogenated Organic Solvents" and "this compound".[11][13]
-
Disposal Procedure: Do not dispose of this chemical down the drain.[6][12] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5][12]
VII. References
-
6-Bromo-7-fluoroquinoline - Safety Data Sheet. (2025, July 26). ChemicalBook. --INVALID-LINK--
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC). --INVALID-LINK--
-
This compound. MySkinRecipes. --INVALID-LINK--
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. --INVALID-LINK--
-
8-Bromo-7-fluoroquinoline;hydrochloride - Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). National Institutes of Health (NIH). --INVALID-LINK--
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. --INVALID-LINK--
-
Preparation method of 5-bromo-7-azaindole. Google Patents. --INVALID-LINK--
-
5-bromo-7-fluoroisoquinoline. American Elements. --INVALID-LINK--
-
QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. --INVALID-LINK--
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. --INVALID-LINK--
-
The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar. --INVALID-LINK--
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--
-
Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. ACS Publications. --INVALID-LINK--
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. --INVALID-LINK--
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021, June 10). PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--
-
SAFETY DATA SHEET - 5-Bromoquinoline. (2012, July 9). Thermo Fisher Scientific. --INVALID-LINK--
-
The structures of the substituted quinolines. ResearchGate. --INVALID-LINK--
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. --INVALID-LINK--
-
Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. --INVALID-LINK--
-
SAFETY DATA SHEET - 5-Bromo-7-azaindole. (2010, December 28). Fisher Scientific. --INVALID-LINK--
-
Disposal of Waste Solvents. NUS Chemistry. --INVALID-LINK--
-
Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. (2026, January 2). MDPI. --INVALID-LINK--
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-7-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-7-fluoroquinoline. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, thereby optimizing your reaction yield and product purity. As a key building block in pharmaceutical research, particularly for developing novel kinase inhibitors and antimicrobial agents, a reliable synthetic route to this halogenated quinoline is crucial.[1]
Recommended Synthesis Protocol: Acid-Catalyzed Friedländer Annulation
The Friedländer synthesis is a robust and widely utilized method for constructing the quinoline core.[2] It involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This protocol outlines a standard procedure for synthesizing this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromo-4-fluorobenzaldehyde (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., ethanol or acetic acid) to the flask. Subsequently, add the carbonyl compound (e.g., acetaldehyde or acetone, 1.5-2.0 eq).
-
Catalyst Introduction: Carefully add the acid catalyst (e.g., p-Toluenesulfonic acid, 0.1-0.2 eq or a few drops of concentrated H₂SO₄) to the stirring mixture.[3]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using an acidic solvent like acetic acid, carefully pour the mixture over crushed ice and neutralize with a base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel or by recrystallization to yield pure this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
Answer: Low yield is a frequent challenge in quinoline synthesis and can stem from several factors.[3][4] Let's break down the potential causes and solutions.
-
Suboptimal Catalyst Choice or Concentration: The Friedländer reaction is acid-catalyzed, and the choice of acid is critical.[2][5]
-
Causality: A weak acid may not be sufficient to promote the initial condensation and the subsequent cyclodehydration effectively. Conversely, an excessively strong or concentrated acid can lead to polymerization of the carbonyl reactant or other side reactions, consuming starting materials.[4]
-
Solution: Screen both Brønsted acids (like p-toluenesulfonic acid, sulfuric acid) and Lewis acids (like tin tetrachloride, scandium(III) triflate).[5] Start with a catalytic amount (10-20 mol%) and incrementally adjust. Polyphosphoric acid (PPA) can also serve as both a catalyst and a dehydrating agent and may improve yields in stubborn cases.[5]
-
-
Inappropriate Reaction Temperature:
-
Causality: The cyclodehydration step requires sufficient thermal energy. If the temperature is too low, the reaction may stall at the intermediate enamine or aldol stage. If it's too high, it can promote side reactions and decomposition.
-
Solution: Ensure the reaction is heated to the boiling point of the chosen solvent. If the reaction is still sluggish, consider switching to a higher-boiling solvent like toluene or xylene, ensuring your catalyst is stable at those temperatures.
-
-
Presence of Water:
-
Causality: The final step of the synthesis is a cyclodehydration (elimination of water). According to Le Châtelier's principle, the presence of excess water in the reaction medium can inhibit this equilibrium-driven step, preventing the formation of the final quinoline product.
-
Solution: Use anhydrous solvents and reagents. If water is being generated, employing a Dean-Stark apparatus to azeotropically remove water during the reaction (especially when using solvents like toluene) can significantly drive the reaction to completion and improve yield.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Ineffective catalyst | Screen Brønsted and Lewis acids (e.g., p-TsOH, Sc(OTf)₃). Optimize catalyst loading (10-20 mol%).[5] |
| Suboptimal temperature | Ensure reflux is achieved. Consider a higher-boiling solvent (e.g., Toluene). | |
| Incomplete dehydration | Use anhydrous reagents/solvents. Employ a Dean-Stark trap to remove water. | |
| Reagent stoichiometry | Increase the equivalents of the more volatile carbonyl component (e.g., acetaldehyde) to 2.0-2.5 eq. |
Question 2: My crude product is highly impure, showing multiple spots on TLC. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple byproducts is often related to the reactivity of the starting materials under acidic conditions.[5]
-
Likely Side Products:
-
Aldol Side Products: The carbonyl component (especially aldehydes like acetaldehyde) can undergo acid-catalyzed self-condensation (an aldol reaction) to form dimers and polymers.[4]
-
Positional Isomers: If an unsymmetrical ketone is used, there is a risk of forming regioisomers. This is a well-documented challenge in Friedländer syntheses.[2][5]
-
Starting Material Degradation: Harsh acidic conditions and high temperatures can lead to the decomposition of the sensitive 2-amino-6-bromo-4-fluorobenzaldehyde.
-
-
Minimization Strategies:
-
Control Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the carbonyl compound to the heated mixture of the aminobenzaldehyde and catalyst. This keeps the instantaneous concentration of the carbonyl low, minimizing its self-condensation.
-
Optimize Catalyst and Temperature: As mentioned for low yield, overly harsh conditions (e.g., high concentrations of H₂SO₄, excessive heat) can promote side reactions. Use the mildest conditions that still afford a reasonable reaction rate.
-
Purification: Effective purification is key. Column chromatography using a gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) is typically effective for separating the desired product from less polar side products and more polar baseline impurities.
-
Question 3: How can I effectively purify the final this compound product?
Answer: Purification can be challenging due to the similar polarities of the product and potential impurities.[5] A multi-step approach is often best.
-
Aqueous Wash: During the work-up, ensure you thoroughly wash the combined organic layers with saturated NaHCO₃ solution to remove all traces of the acid catalyst, followed by a brine wash to remove excess water.
-
Column Chromatography: This is the most reliable method.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. Begin with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity based on TLC analysis. The quinoline nitrogen makes the product moderately polar.
-
-
Recrystallization: If chromatography yields a solid that is still not perfectly pure, recrystallization can be an excellent final polishing step. Screen solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed Friedländer synthesis?
A1: The mechanism proceeds in two main stages. First, the acid catalyst protonates the carbonyl group of the aldehyde/ketone, activating it for nucleophilic attack by the amino group of the 2-aminoaryl aldehyde. This forms a carbinolamine intermediate, which then dehydrates to form an enamine or a Schiff base. The second stage involves an intramolecular cyclization (an aldol-type reaction) followed by a final dehydration step, which results in the aromatic quinoline ring.
Simplified Friedländer Mechanism
Caption: Key stages of the Friedländer quinoline synthesis.
Q2: Are there viable alternative synthetic routes to this compound?
A2: Yes, several classical methods for quinoline synthesis could be adapted. The most notable alternatives include:
-
Gould-Jacobs Reaction: This route would start with 3-bromo-5-fluoroaniline, reacting it with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then cyclized at high temperature to form a 4-hydroxyquinoline precursor, which would require subsequent steps to remove the hydroxyl group. This method is excellent for controlling regiochemistry.[2][6]
-
Skraup or Doebner-von Miller Synthesis: These methods involve reacting the corresponding aniline (3-bromo-5-fluoroaniline) with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic and oxidizing conditions. While effective, these reactions are often highly exothermic and can be difficult to control, sometimes resulting in low yields and poor regioselectivity.[2]
Q3: What are the most critical safety precautions to take during this synthesis?
A3: Safety is paramount.
-
Handling Acids: Strong acids like sulfuric acid and Lewis acids are corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Halogenated Compounds: The starting materials and final product are halogenated aromatic compounds. These should be treated as potentially toxic and handled with care to avoid inhalation or skin contact.
-
Reaction Conditions: Heating reactions under reflux should always be done with proper condenser setup to prevent solvent evaporation and pressure buildup. When neutralizing strong acids, perform the addition slowly and with cooling to manage the exothermic reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. du.edu.eg [du.edu.eg]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
Troubleshooting common issues in 5-Bromo-7-fluoroquinoline synthesis
Introduction: Welcome to the technical support center for the synthesis of 5-Bromo-7-fluoroquinoline. This valuable heterocyclic building block is a key intermediate in the development of novel therapeutic agents, particularly kinase inhibitors and antimicrobial drugs.[1] Its synthesis, while achievable through established methodologies, presents specific challenges that require careful control of reaction parameters and a nuanced understanding of the underlying chemistry.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature to ensure scientific integrity.
Section 1: Core Synthesis & Reaction Mechanism
This section addresses fundamental questions about the primary synthetic routes and potential mechanistic pitfalls. The Gould-Jacobs reaction is a common and effective pathway for constructing the quinoline core from an appropriately substituted aniline.[2][3]
Q1: I am planning to synthesize this compound. Which synthetic route is most reliable?
A1: For the synthesis of a 4-hydroxyquinoline precursor to this compound, the Gould-Jacobs reaction is a robust and frequently employed method.[3] This pathway involves two primary stages:
-
Condensation: Reaction of an aniline (e.g., 3-bromo-5-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEMM).
-
Thermal Cyclization: High-temperature intramolecular cyclization of the resulting anilidomethylenemalonate intermediate to form the quinoline ring system.[2]
Subsequent steps would involve converting the 4-hydroxy group to a halide (e.g., using POCl₃) and then dehalogenation if the target is the parent quinoline, or directly using the 4-hydroxyquinoline precursor in subsequent reactions. An alternative strategy involves synthesizing 7-fluoroquinoline first and then performing a regioselective bromination. However, controlling the regioselectivity of bromination can be challenging.[4]
Q2: My Gould-Jacobs cyclization step is giving a very low yield. What are the critical parameters to optimize?
A2: Low yield in the thermal cyclization step is the most common failure point of the Gould-Jacobs synthesis. This is almost always related to insufficient temperature or suboptimal reaction time.
The intramolecular 6-electron electrocyclization has a high activation energy and typically requires temperatures exceeding 250 °C.[2][5]
Key Optimization Parameters:
| Parameter | Recommended Range/Solvent | Rationale & Causality |
| Temperature | 250 - 260 °C | This temperature is necessary to overcome the activation energy for the intramolecular cyclization. Below this, the reaction stalls at the intermediate stage. |
| Solvent | Diphenyl ether or Dowtherm A | These high-boiling, inert solvents are essential to safely reach and maintain the required reaction temperature.[5] Using a high-boiling solvent can increase yields to as high as 95%.[2] |
| Reaction Time | 15 - 60 minutes | Insufficient time leads to incomplete conversion. However, prolonged heating at these temperatures can cause product degradation.[6] Optimization is key. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions at high temperatures, which can lead to tar formation and reduced yield. |
Troubleshooting Protocol: Optimizing Thermal Cyclization
-
Setup: Ensure your reaction is equipped with a high-temperature thermometer and a reflux condenser suitable for the temperatures involved. Use an inert atmosphere.
-
Solvent: Dissolve the anilidomethylenemalonate intermediate in diphenyl ether (approx. 10 mL per gram of substrate).
-
Heating: Heat the mixture rapidly to 250-260 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 10-15 minutes and analyzing by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and precipitate the product by adding a non-polar solvent like cyclohexane or heptane.[2]
-
Purification: Filter the solid product and wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent. Dry under vacuum.
Section 2: Side Reactions & Impurity Profiling
Unwanted side reactions can significantly complicate purification and reduce yields. Understanding their formation is critical for troubleshooting.
Q3: I see multiple spots on my TLC plate after the bromination step. What are the likely side products?
A3: When attempting to brominate a 7-fluoroquinoline core to produce this compound, the formation of regioisomers and poly-brominated species is a significant challenge. The directing effects of the nitrogen atom and the fluorine substituent influence the position of electrophilic attack.
Common Side Products:
-
Over-bromination Products: The most common side products are di-brominated quinolines, such as 5,X-dibromo-7-fluoroquinoline. This occurs when an excess of the brominating agent is used or the reaction is not quenched promptly.[7]
-
Regioisomers: Depending on the reaction conditions (particularly the acid used), bromination could potentially occur at other positions on the quinoline ring, although the C-5 and C-7 positions are generally most activated in quinoline itself.[4]
-
N-Oxides: If using strong oxidizing conditions, oxidation of the quinoline nitrogen can occur.
Workflow for Troubleshooting Bromination Selectivity
Caption: Logic diagram for troubleshooting poor selectivity in bromination.
Q4: My reaction mixture turned dark and formed a tar-like substance during cyclization. What causes this and can it be prevented?
A4: Tar formation during high-temperature reactions like the Gould-Jacobs cyclization is typically due to product or intermediate decomposition.[5]
Primary Causes:
-
Excessive Heating Time: Prolonged exposure to temperatures >250 °C can cause the quinoline ring system to degrade.[6]
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative polymerization and charring.
-
Acid/Base Impurities: Trace acidic or basic impurities can catalyze decomposition pathways.
Preventative Measures:
-
Strict Time Control: Do not heat the reaction longer than necessary. Monitor closely by TLC/HPLC and proceed to work-up as soon as the starting material is consumed.
-
Use an Inert Atmosphere: Always perform high-temperature cyclizations under a blanket of nitrogen or argon to exclude oxygen.
-
Purify the Intermediate: Ensure the anilidomethylenemalonate intermediate from the first step is of high purity and free from residual reagents before subjecting it to the harsh cyclization conditions.
Section 3: Product Characterization & Stability
Correctly identifying your product and understanding its stability are crucial for the success of subsequent research.
Q5: How can I confirm the identity and purity of this compound? What should I expect in the ¹H NMR spectrum?
A5: A combination of Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and HPLC is essential for unambiguous characterization.
-
Mass Spectrometry (MS): Look for the molecular ion peak [M]+ and the isotopic pattern characteristic of a monobrominated compound ([M]+ and [M+2]+ peaks in an approximately 1:1 ratio). For C₉H₅BrFN, the expected molecular weight is ~226.05 g/mol .[1]
-
HPLC: A single sharp peak indicates high purity. This can also be used to quantify purity against a known standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is highly diagnostic. While the exact chemical shifts will depend on the solvent, you should expect to see distinct signals for the five aromatic protons on the quinoline core. The coupling patterns (doublets, doublets of doublets) and the influence of the fluorine atom (¹H-¹⁹F coupling) will be key identifiers. The protons closest to the electronegative nitrogen, bromine, and fluorine atoms will be shifted downfield. Quantitative NMR (qNMR) techniques can also be used for purity assessment by comparing signal integrals to a certified internal standard.[8]
Pathway for Impurity Identification
Caption: A multi-technique workflow for identifying unknown impurities.
Q6: Are there any special storage and handling requirements for this compound?
A6: Yes. Halogenated and nitrogen-containing heterocyclic compounds, including fluoroquinolones, can be sensitive to environmental conditions.
Recommended Storage Protocol:
-
Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability.[1]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent degradation from moisture and air.
-
Light: Protect from light.[1] Fluoroquinolone structures can be susceptible to photolytic degradation.[9] Storing in an amber vial inside a cabinet is recommended.
Following these guidelines will ensure the integrity and purity of your synthesized material for future experiments.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 5-Bromo-7-fluoroquinoline Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity identification during their synthetic experiments. This resource provides in-depth technical guidance, field-proven insights, and detailed analytical protocols to ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound, providing quick and actionable answers.
Q1: What are the most probable synthetic routes for this compound?
A1: The two most likely synthetic pathways for this compound are the Skraup synthesis and the Friedländer synthesis . The Skraup synthesis involves the reaction of a substituted aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For this compound, a likely starting material would be 3-Bromo-5-fluoroaniline. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] A plausible starting material for this route would be 2-amino-4-bromo-6-fluorobenzaldehyde.
Q2: I am observing a significant amount of tar-like material in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common issue in the Skraup synthesis, often due to the polymerization of acrolein, which is formed from the dehydration of glycerol under strongly acidic and high-temperature conditions. To mitigate this, ensure efficient stirring and controlled heating. The use of a moderating agent like ferrous sulfate can also help prevent localized overheating.
Q3: My Friedländer synthesis is giving a low yield. What are the potential reasons?
A3: Low yields in the Friedländer synthesis can be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. The reactivity of the starting materials is crucial. Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can decrease nucleophilicity and slow down the reaction. It is also important to control the temperature and choice of catalyst (acid or base) to prevent side reactions like self-condensation of the carbonyl compounds.[3]
Q4: What are the primary types of impurities I should expect in my this compound synthesis?
A4: Impurities can generally be categorized as organic, inorganic, and residual solvents.[4]
-
Organic Impurities: These are the most common and include:
-
Unreacted Starting Materials: Such as 3-Bromo-5-fluoroaniline or 2-amino-4-bromo-6-fluorobenzaldehyde.
-
Intermediates: Incomplete cyclization or oxidation can lead to the presence of reaction intermediates.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers of the final product may form. For example, if the starting aniline in a Skraup synthesis has multiple possible sites for cyclization.
-
Over-brominated or under-brominated species: If bromination is a separate step in the synthesis.
-
By-products from side reactions: Such as polymers from the Skraup synthesis or products from the self-condensation of reactants in the Friedländer synthesis.
-
-
Inorganic Impurities: These can include residual catalysts, salts from workup procedures, and heavy metals from reactors.[5]
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[4]
Q5: Which analytical techniques are most suitable for identifying these impurities?
A5: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main component from its impurities. A UV detector is commonly used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, which is crucial for identifying unknown impurities. The characteristic isotopic pattern of bromine (M and M+2 peaks in a roughly 1:1 ratio) is a key indicator for bromine-containing impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed structural information about the impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities and can offer a clean spectral window with high sensitivity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile organic impurities and residual solvents.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter, presented in a question-and-answer format.
Issue 1: An unknown peak is observed in the HPLC chromatogram of my final product.
Q: My HPLC analysis of this compound shows an unexpected peak. How do I identify it?
A: Identifying an unknown peak requires a systematic approach. The first step is to gather as much information as possible from your existing analytical data and then proceed with further characterization.
Initial Assessment:
-
Retention Time: Compare the retention time of the unknown peak to that of your starting materials and any known intermediates. This can provide an initial clue as to its identity.
-
UV Spectrum: If you are using a Diode Array Detector (DAD), examine the UV spectrum of the unknown peak. Does it share similarities with the spectrum of this compound? A similar UV spectrum might suggest an isomeric impurity.
Workflow for Impurity Identification:
Caption: Workflow for the identification of an unknown impurity.
Step-by-Step Protocol for Identification:
1. LC-MS Analysis:
-
Objective: To determine the molecular weight of the unknown impurity.
-
Protocol:
-
Prepare a solution of your crude product in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the solution into an LC-MS system equipped with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid.
-
Monitor the total ion chromatogram (TIC) and extract the mass spectrum corresponding to the unknown peak.
-
-
Interpretation:
-
Look for the molecular ion peak (e.g., [M+H]⁺).
-
Crucially, check for the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units). This will confirm the presence of one bromine atom in the impurity.
-
Compare the molecular weight to potential impurities such as unreacted starting materials, intermediates, or isomers.
-
2. Isolation by Preparative HPLC:
-
Objective: To obtain a pure sample of the impurity for NMR analysis.
-
Protocol:
-
Develop a preparative HPLC method based on your analytical method, scaling up the column size and flow rate.
-
Inject a concentrated solution of your crude product.
-
Collect the fraction corresponding to the unknown peak.
-
Evaporate the solvent to obtain the isolated impurity.
-
3. NMR Characterization:
-
Objective: To elucidate the structure of the isolated impurity.
-
Protocol:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
-
Interpretation:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to determine the number and connectivity of protons. The aromatic region will be particularly informative.
-
¹³C NMR: Determine the number of unique carbon atoms. The chemical shifts will indicate the types of carbons (aliphatic, aromatic, carbonyl, etc.).
-
¹⁹F NMR: A single peak in the ¹⁹F NMR spectrum will confirm the presence of one fluorine atom. The chemical shift can provide information about its electronic environment.
-
By combining the information from MS and NMR, you can propose a structure for the unknown impurity.
Issue 2: My mass spectrum shows a peak with a mass corresponding to a di-brominated product.
Q: My LC-MS analysis shows a peak with an M, M+2, and M+4 pattern, suggesting the presence of two bromine atoms. How can this happen?
A: The presence of a di-brominated impurity can occur if the bromination step of your synthesis is not well-controlled or if one of your starting materials already contains a bromine impurity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-bromination during synthesis | If your synthesis involves a bromination step, carefully control the stoichiometry of the brominating agent. Use no more than one equivalent and consider slow, dropwise addition at a low temperature to improve selectivity. |
| Di-brominated starting material | Analyze your starting materials by GC-MS or LC-MS to check for the presence of di-brominated impurities. If present, purify the starting material before use. |
| Side reaction in Skraup synthesis | While less common, under harsh acidic conditions, there could be unexpected halogenation if a source of bromine is present. Ensure your reaction vessel is clean and free of any residual bromine-containing compounds from previous reactions. |
Analytical Confirmation:
The presence of a di-brominated compound will be evident in the mass spectrum. You will observe a characteristic isotopic pattern for two bromine atoms, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.
Caption: Troubleshooting logic for a di-brominated impurity.
III. Detailed Analytical Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Mass Spectrometry Conditions for Identification
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
IV. References
-
Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Different Types of Impurities in Pharmaceuticals. (n.d.). Moravek. --INVALID-LINK--
-
Friedländer synthesis. (n.d.). Wikipedia. --INVALID-LINK--
-
Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho. --INVALID-LINK--
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). National Center for Biotechnology Information. --INVALID-LINK--
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Sources of Impurities in Pharmaceuticals. (n.d.). CUTM Courseware. --INVALID-LINK--
-
Skraup reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. --INVALID-LINK--
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. --INVALID-LINK--
-
Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry. --INVALID-LINK--
-
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018, June 7). Nanalysis. --INVALID-LINK--
-
The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. --INVALID-LINK--
-
Advancing Identification of Transformation Products and Predicting Their Environmental Fate: The Current State of Machine Learning and Artificial Intelligence in Antibiotic Photolysis. (n.d.). MDPI. --INVALID-LINK--
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry. --INVALID-LINK--
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. --INVALID-LINK--
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. --INVALID-LINK--
-
5.2 Mass Spectrometry. (2014, August 6). Chemistry LibreTexts. --INVALID-LINK--
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. --INVALID-LINK--
-
19Flourine NMR. (n.d.). University of Ottawa. --INVALID-LINK--
-
Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. --INVALID-LINK--
-
ms isotopes: Br and Cl. (n.d.). College of Saint Benedict & Saint John's University. --INVALID-LINK--
-
Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol. (n.d.). BenchChem. --INVALID-LINK--
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. --INVALID-LINK--
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. --INVALID-LINK--
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Orgánica. --INVALID-LINK--
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. --INVALID-LINK--
-
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. (n.d.). BenchChem. --INVALID-LINK--
-
HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent. --INVALID-LINK--
-
HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. --INVALID-LINK--
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. --INVALID-LINK--
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. --INVALID-LINK--
-
(PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (n.d.). ResearchGate. --INVALID-LINK--
-
Compound-specific hydrogen isotope analysis of fluorine-, chlorine-, bromine- and iodine-bearing organics using gas chromatography-chromium-based high-temperature conversion (Cr/HTC). (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022, June 27). Neliti. --INVALID-LINK--
References
- 1. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Improving the Purity of 5-Bromo-7-fluoroquinoline
Welcome to the technical support center for 5-Bromo-7-fluoroquinoline. As a critical intermediate in the development of novel therapeutics, particularly kinase inhibitors and antimicrobial agents, its purity is not just a matter of quality control—it is fundamental to the validity, reproducibility, and success of your research.[1] The presence of even minor impurities can lead to ambiguous biological data, unpredictable side reactions, and significant delays in the drug discovery pipeline.
This guide is structured to provide direct, actionable solutions to the purification challenges you may encounter. We will move from frequently asked questions to in-depth troubleshooting and conclude with validated, step-by-step protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/gum, not the expected off-white solid. What happened?
A1: This is a common issue often stemming from residual solvents, acidic or basic impurities from the synthesis, or the presence of polymeric byproducts. An oily consistency indicates that the material is likely highly impure or has a depressed melting point due to contaminants. Before attempting large-scale purification, it is advisable to perform an initial workup, such as an aqueous wash with a dilute sodium bicarbonate solution followed by a brine wash, to remove acidic residues. Subsequently, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate and removing the solvent under reduced pressure should be performed. If the material remains oily, column chromatography is the recommended next step over recrystallization.
Q2: What are the most common impurities I should expect?
A2: Impurities in this compound are typically related to its synthesis. Common contaminants include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomeric Byproducts: Formation of other bromo-fluoro-quinoline isomers depending on the regioselectivity of the halogenation and cyclization steps.
-
Over-brominated Species: Introduction of a second bromine atom onto the quinoline ring system.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Toluene, Ethyl Acetate).[2]
-
Decomposition Products: Quinolines can be sensitive to prolonged exposure to strong acids, bases, or high heat.
Q3: What is the best analytical technique to quickly assess the purity of my crude product?
A3: For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is indispensable. It can quickly reveal the number of components in your mixture and help you develop a solvent system for column chromatography. For a more quantitative and definitive assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[2][3] ¹H NMR spectroscopy is also excellent for identifying the presence of major impurities and residual solvents, provided their signals do not overlap significantly with the product's signals.
Q4: How should I properly store this compound to prevent degradation?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent potential oxidation or reaction with atmospheric moisture.
Purification Strategy Workflow
This workflow provides a logical pathway for proceeding from a crude synthetic output to a highly pure final product.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The presence of impurities is significantly depressing the melting point. 3. The solution is supersaturated and cooling too rapidly. | 1. Choose a lower-boiling point solvent or solvent system. 2. Pre-purify the material using a quick silica plug or perform column chromatography first. 3. Allow the solution to cool more slowly (e.g., insulate the flask). Try adding a seed crystal. |
| Poor recovery after recrystallization. | 1. The chosen solvent is too good; the compound has high solubility even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. 2. Use the minimum amount of hot solvent required to dissolve the compound. 3. Preheat the filtration funnel and flask. Use a small amount of extra hot solvent to wash the filter paper. |
| Compound streaks on the TLC plate. | 1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample is too concentrated. 3. The compound is acidic or basic. | 1. Add a small amount of a polar modifier to your eluent (e.g., 1-2% methanol in dichloromethane). 2. Dilute your sample before spotting it on the TLC plate. 3. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize basic compounds or acetic acid (~0.5%) for acidic compounds. |
| Compound is stuck on the chromatography column. | 1. The eluent system is not polar enough to move the compound. 2. The compound has degraded on the acidic silica gel. | 1. Gradually increase the polarity of the eluent. A gradient from hexane/ethyl acetate to pure ethyl acetate, and then to dichloromethane/methanol may be necessary.[4][5] 2. Consider using deactivated silica (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.[5] |
| HPLC analysis shows multiple small impurity peaks. | 1. The compound is slowly degrading under the analysis conditions. 2. The impurities are closely related isomers or byproducts not fully removed by the initial purification. | 1. Ensure the mobile phase is appropriate and check for stability. Use a shorter run time if possible. 2. A second purification step may be necessary. If column chromatography was used, try recrystallization, or vice-versa. For very challenging separations, preparative HPLC may be required. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Solvent Pair (Ethanol/Water)
This method is ideal when the crude product is estimated to be >90% pure and crystalline. The principle relies on finding a solvent in which the compound is soluble when hot and insoluble when cold. A solvent pair is used when no single solvent has this ideal property.
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a "good" solvent (e.g., Ethanol) dropwise at room temperature until the solid dissolves. Then, add a "poor" or "anti-solvent" (e.g., deionized water) dropwise until the solution becomes persistently cloudy. This indicates a suitable solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude this compound in the minimum amount of hot ethanol required for complete dissolution. Use a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Re-heat the solution to ensure everything is dissolved. Add hot deionized water dropwise with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, you can later place the flask in an ice bath for 30-60 minutes.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The final product should be a white to off-white crystalline solid.[6]
Protocol 2: Flash Column Chromatography
This is the most versatile technique for separating the target compound from a mixture of impurities, especially for oily or highly contaminated samples.[5]
-
TLC Analysis: Develop an optimal eluent system using TLC. A good system will show the desired compound with an Rf value between 0.25 and 0.40, and good separation from all impurity spots. A common starting point for quinolines is a mixture of Hexane and Ethyl Acetate (e.g., 9:1, gradually moving to 4:1).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the starting solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Further dry the product under high vacuum to obtain the purified this compound.
Purity Assessment Methods
Validating the purity of your final product is a critical final step. A multi-technique approach is often the most robust.
| Method | Principle | Information Provided | Typical Protocol Summary |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase (typically C18). | Quantitative purity assessment (% area), detection of non-volatile impurities. | Column: C18 reverse-phase (4.6 x 250 mm). Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Detection: UV at 254 nm.[2][3] |
| GC-MS | Separation of volatile compounds in a gas phase followed by mass-to-charge ratio detection. | Identification of volatile impurities, residual solvents, and isomeric byproducts. | Column: DB-5ms capillary column (30 m x 0.25 mm). Carrier Gas: Helium. Oven Program: Ramp from 60°C to 280°C. Detection: Mass Spectrometry (scan m/z 40-400).[2][3] |
| ¹H NMR | Nuclear magnetic resonance of protons to determine molecular structure. | Structural confirmation, detection of major impurities, and quantification of residual solvents. | Spectrometer: 400 MHz or higher. Solvent: CDCl₃ or DMSO-d₆. Analysis: Integration of peaks corresponding to the compound versus known impurities or solvent peaks. |
| qNMR | Quantitative NMR using a certified internal standard. | Absolute purity determination without needing a specific reference standard of the analyte. | Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene. Key Parameter: A long relaxation delay (d1) is critical for accurate quantification.[7] |
References
Technical Support Center: Navigating the Scale-Up Synthesis of 5-Bromo-7-fluoroquinoline
Welcome to the technical support center dedicated to the synthesis of 5-Bromo-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of this important pharmaceutical intermediate.[1] As you transition from bench-scale experiments to pilot or industrial-scale production, you will likely encounter a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring a safe, efficient, and reproducible synthesis.
I. The Synthetic Landscape: Likely Routes and Key Considerations
The most probable and historically robust method for the synthesis of the quinoline core is the Skraup synthesis .[2] This reaction involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[3] For this compound, the logical starting material is 3-Bromo-5-fluoroaniline .
An alternative, though perhaps less direct for this specific substitution pattern, is the Gould-Jacobs reaction , which is particularly effective for anilines with electron-donating groups and typically yields 4-hydroxyquinolines that would require further modification.[4]
This guide will primarily focus on the challenges of a Skraup-type synthesis for this compound, as it represents the most direct route and harbors the most significant scale-up challenges.
II. Troubleshooting Guide: From Low Yields to Runaway Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up campaigns.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a critical safety concern. The reaction of aniline, glycerol, and sulfuric acid is notoriously exothermic.[5]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction vessel in an ice-water bath to rapidly reduce the internal temperature.
-
Be prepared for a sudden increase in pressure. Ensure your reactor is equipped with appropriate pressure relief systems.
-
Always have a blast shield in front of the reaction setup.
Preventative Measures for Scale-Up:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity. It is thought to act as an oxygen carrier, smoothing out the oxidation step.[2]
-
Controlled Reagent Addition: The order of addition is critical. A recommended sequence is: 3-Bromo-5-fluoroaniline, ferrous sulfate, glycerol, and then a slow, controlled addition of concentrated sulfuric acid with efficient cooling.
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source. The exotherm of the reaction should sustain it for a time. Reapply heat only after the initial vigorous phase has subsided.
-
Solvent and Oxidizing Agent Choice: While nitrobenzene is a classic oxidizing agent and can also act as a solvent, consider alternatives. Arsenic acid has been reported to result in a less violent reaction, though its toxicity is a major drawback.[6] For greener alternatives, some modern protocols explore the use of iodine or even solvent-free conditions, potentially under microwave irradiation for smaller scales, to mitigate the harshness.[7]
Issue 2: The yield of this compound is consistently low.
Question: I'm following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?
Answer: Low yields in a Skraup synthesis can be attributed to several factors, which are often magnified during scale-up.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Solutions |
| Incomplete Reaction | Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. After the initial exotherm, a prolonged reflux period is often necessary to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique like HPLC. |
| Substituent Effects | The electronic nature of the bromine and fluorine on the aniline ring will influence its reactivity. Halogens are deactivating groups, which might require slightly more forcing conditions compared to unsubstituted aniline. Carefully optimize the temperature and reaction time. |
| Side Reactions & Tar Formation | The highly acidic and high-temperature conditions of the Skraup reaction are notorious for causing polymerization and the formation of tarry byproducts, which can trap the desired product.[8] Mitigation: Ensure efficient stirring to prevent localized overheating. The use of a moderator like FeSO₄ can also help reduce side reactions. |
| Product Loss During Workup | Steam Distillation: This is a common method for isolating quinolines from the tarry residue. However, this compound has a higher molecular weight and may be less volatile than quinoline itself. Ensure the steam distillation is carried out efficiently and for a sufficient duration. Extraction: After steam distillation, the product is typically extracted from the aqueous distillate. Ensure the pH is appropriately adjusted to ensure the quinoline is in its free base form for efficient extraction into an organic solvent. Multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) will be necessary. |
Issue 3: I'm observing unexpected isomers in my product mixture.
Question: My analytical data (NMR, LC-MS) suggests the presence of an isomer along with my desired this compound. What is the likely isomeric impurity and how can I control its formation?
Answer: The formation of regioisomers is a common challenge in the Skraup synthesis with meta-substituted anilines like 3-Bromo-5-fluoroaniline.
Understanding Regioselectivity:
The cyclization step in the Skraup synthesis is an electrophilic aromatic substitution on the aniline ring. The position of cyclization is directed by the substituents on the ring. In 3-Bromo-5-fluoroaniline, both halogens are ortho, para-directing. However, they are also deactivating. The cyclization will occur at a position ortho to the amino group.
-
Desired Product: Cyclization at the C2 position of the aniline (ortho to the amino group and para to the bromine) will lead to the desired This compound .
-
Potential Isomer: Cyclization at the C6 position (ortho to the amino group and ortho to the fluorine) will result in the formation of 7-Bromo-5-fluoroquinoline .
The ratio of these isomers will depend on a complex interplay of steric and electronic factors.
Strategies to Control Regioselectivity:
-
Reaction Conditions: The choice of acid and temperature can sometimes influence the isomeric ratio. A systematic study of these parameters may be necessary to favor the desired isomer.[9]
-
Alternative Synthetic Routes: If regioselectivity remains a significant issue, exploring a different synthetic strategy might be necessary. For example, synthesizing 7-fluoroquinoline first and then performing a regioselective bromination could be an option. However, direct bromination of quinolines can also lead to mixtures of products.[10]
Issue 4: Purification of the final product is challenging at a larger scale.
Question: I'm struggling to achieve the desired purity of this compound on a multi-gram scale. What are the best purification strategies?
Answer: Purifying halogenated aromatic heterocycles can be difficult due to their similar polarities and crystalline nature.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale. A systematic solvent screening is crucial. Consider solvent systems like ethanol/water, toluene/heptane, or ethyl acetate/hexane.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It may be best used to purify a small batch to obtain an analytical standard or to remove persistent impurities from a bulk batch that fails to crystallize cleanly.
-
Acid-Base Extraction: As a basic compound, this compound can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent. This can be a powerful tool for removing non-basic, tarry impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the scale-up of the Skraup synthesis for this compound?
A1: The primary hazards include:
-
Thermal Runaway: As discussed in the troubleshooting guide, the reaction is highly exothermic.
-
Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[11][12] Substituted anilines are often toxic.
-
Pressure Buildup: The reaction generates volatile byproducts and the exotherm can lead to a rapid increase in pressure within a closed system.
-
Flammable Solvents: Many organic solvents used in the workup and purification are flammable.
Q2: Are there any "greener" alternatives to the classical Skraup synthesis?
A2: Yes, research is ongoing to develop more environmentally friendly methods for quinoline synthesis. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields, although it is often limited to smaller-scale reactions.
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[7]
-
Use of solid acid catalysts: Replacing sulfuric acid with a reusable solid acid catalyst can reduce waste and corrosion issues.
-
Alternative oxidizing agents: Replacing hazardous oxidizing agents like arsenic acid or nitrobenzene with milder and safer alternatives like iodine is an active area of research.[13]
Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and the detection of isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
IV. Visualizing the Process: Workflows and Logic
Troubleshooting Low Yield in Skraup Synthesis
Caption: A decision tree for troubleshooting low yields.
General Workflow for Skraup Synthesis Scale-Up
Caption: A generalized workflow for the Skraup synthesis.
V. References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. --INVALID-LINK--
-
Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. --INVALID-LINK--
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. --INVALID-LINK--
-
This compound. MySkinRecipes. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. --INVALID-LINK--
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. --INVALID-LINK--
-
Skraup reaction. Wikipedia. --INVALID-LINK--
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing. --INVALID-LINK--
-
Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem. --INVALID-LINK--
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. --INVALID-LINK--
-
Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. --INVALID-LINK--
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH. --INVALID-LINK--
-
Skraup reaction process for synthesizing quinolones. Google Patents. --INVALID-LINK--
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem. --INVALID-LINK--
-
Skraup reaction. Vdocuments. --INVALID-LINK--
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. --INVALID-LINK--
-
Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. --INVALID-LINK--
-
Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. --INVALID-LINK--
-
The Skraup Synthesis of Quinolines. ResearchGate. --INVALID-LINK--
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. --INVALID-LINK--
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. --INVALID-LINK--
-
Sulphuric acid - Chemical Response Guide. Cedre.fr. --INVALID-LINK--
-
3-Bromo-5-fluoroaniline. PubChem. --INVALID-LINK--
-
sulfuric acid, fuming - Report. CAMEO Chemicals | NOAA. --INVALID-LINK--
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. --INVALID-LINK--
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. --INVALID-LINK--
-
When aniline is heated with glycerol in the presence of sulphuric acid an... Filo. --INVALID-LINK--
-
Syllabus for Chemistry (SCQP08). S3waas. --INVALID-LINK--
-
Buy 3-Bromo-5-(pentafluorosulfur)aniline | 1240257-95-7. Smolecule. --INVALID-LINK--
-
Sulfuric Acid. CCOHS. --INVALID-LINK--
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750 - EPO. --INVALID-LINK--
-
This compound. CymitQuimica. --INVALID-LINK--
-
5-Bromo-7-fluoroisoquinoline. MySkinRecipes. --INVALID-LINK--
-
Skraup Quinoline Synthesis. Named Reactions. --INVALID-LINK--
-
5-bromo-7-fluoroisoquinoline; CAS No.: 1368250-42-3. ChemShuttle. --INVALID-LINK--
-
Fabrication of Microphase-Separated Tröger's Base Polymer Membranes for Oxygen Enrichment. MDPI. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. iipseries.org [iipseries.org]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. CCOHS: Sulfuric Acid [ccohs.ca]
- 13. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-7-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-7-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format to help you optimize your synthetic protocols, improve yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for preparing this compound, and what are their primary challenges?
A1: The synthesis of this compound typically relies on classical quinoline construction methods, adapted for the specific substitution pattern. The two most common and logical approaches are the Gould-Jacobs reaction and the Friedländer synthesis.
-
Gould-Jacobs Reaction: This is often the preferred method. It begins with the condensation of 3-bromo-5-fluoroaniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, EMME), followed by a high-temperature thermal cyclization of the resulting anilinomethylenemalonate intermediate.[1] The primary challenges are the harsh temperatures (often >250 °C) required for the cyclization, which can lead to degradation, and the subsequent hydrolysis and decarboxylation steps that must be driven to completion.[1][2]
-
Friedländer Annulation: This route involves the condensation of a 2-amino-4-fluoro-6-bromobenzaldehyde or ketone with a compound containing an α-methylene group (like a ketone or β-ketoester).[3][4] The main challenges here are potential side reactions like the self-condensation (aldol reaction) of the carbonyl starting materials, especially under basic conditions, and poor regioselectivity if an unsymmetrical ketone is used.[5]
-
Skraup/Doebner-von Miller Reactions: While fundamental for quinoline synthesis, these methods are generally ill-suited for highly functionalized molecules like this compound.[6] The extremely harsh conditions (concentrated sulfuric acid, strong oxidants, high heat) can lead to dehalogenation, extensive tar formation, and a complex, difficult-to-purify product mixture.[7][8]
Q2: My reaction mixture is turning into a thick, dark tar, making workup and purification nearly impossible. What causes this, and how can I prevent it?
A2: Tar formation is a classic problem in many quinoline syntheses, particularly those employing strong acids and high temperatures, like the Skraup or Doebner-von Miller reactions.[7] It is primarily caused by the acid-catalyzed polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones formed in situ.[8]
Mitigation Strategies:
-
Choose a Milder Synthetic Route: If possible, avoid the Skraup reaction. The Gould-Jacobs or a well-catalyzed Friedländer synthesis offers a cleaner reaction profile.
-
Moderate Reaction Conditions: If using a Skraup-type reaction is unavoidable, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the violent exothermic nature of the reaction and prevent localized overheating.[7][8]
-
Modern Heating Techniques: Microwave irradiation has proven highly effective for driving the high-temperature cyclization in the Gould-Jacobs reaction. It allows for rapid, uniform heating, significantly reducing reaction times from hours to minutes and minimizing the formation of degradation-related tar.[1]
-
Use of High-Boiling Solvents: In the Gould-Jacobs cyclization, performing the reaction in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can improve heat transfer and lead to cleaner reactions and higher yields compared to neat conditions.[1]
Q3: I'm observing multiple spots on my TLC plate post-synthesis. What are the likely isomeric or halogen-related side products?
A3: The formation of multiple products often points to issues with regioselectivity or stability of the halogen substituents under the reaction conditions.
-
Isomeric Impurities (Friedländer Synthesis): If you are using an unsymmetrical ketone (e.g., 2-butanone) in a Friedländer synthesis, you can get two different regioisomers. This arises from the condensation occurring on either side of the ketone's carbonyl group. Controlling this requires careful selection of catalysts (e.g., specific amine catalysts or Lewis acids) that can direct the reaction to the desired isomer.[5]
-
Dehalogenation: Strong acids at high temperatures, or certain catalytic hydrogenation conditions used to reduce other functional groups, can cause reductive cleavage of the C-Br bond, leading to the formation of 7-fluoroquinoline. The C-F bond is generally more robust.
-
Poly-bromination: If your synthesis involves a direct bromination step on a 7-fluoroquinoline scaffold (a less common and more difficult route), it is very easy to form di- or poly-brominated species. Direct bromination of activated heterocyclic systems is notoriously difficult to control.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the heterocyclic nitrogen, can be susceptible to substitution by strong nucleophiles (e.g., hydroxides, alkoxides) especially at high temperatures during workup, leading to 5-bromo-7-hydroxyquinoline or its corresponding ether.
Troubleshooting Guide: Common Experimental Problems & Solutions
Problem 1: Low or No Yield in the Gould-Jacobs Thermal Cyclization Step
-
Root Cause Analysis: The most common reason for failure in the final ring-closing step of the Gould-Jacobs reaction is insufficient temperature. The intramolecular 6-electron electrocyclization has a high activation energy.[1] Running the reaction at too low a temperature will result in the isolation of the uncyclized anilidomethylenemalonate intermediate. Conversely, excessively high temperatures or prolonged heating can cause decarboxylation and degradation of the desired product.[2]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in Gould-Jacobs cyclization.
-
Detailed Protocol: Microwave-Assisted Gould-Jacobs Cyclization
-
Preparation: Place the anilidomethylenemalonate intermediate (1.0 eq) into a microwave reaction vial equipped with a magnetic stir bar.
-
Solvent (Optional but Recommended): Add a minimal amount of a high-boiling, microwave-transparent solvent like diphenyl ether (enough to create a slurry). This ensures even heat distribution.
-
Microwave Parameters: Seal the vial and place it in a microwave reactor. Set the reaction temperature to 250-280 °C. Set the reaction time to 10-30 minutes. Note: These parameters must be optimized. Start with a lower time and monitor by TLC.
-
Workup: After cooling, a precipitate of the cyclized product often forms. Dilute the mixture with a non-polar solvent like hexane or cyclohexane to further precipitate the product and wash away the high-boiling solvent.[1]
-
Purification: Filter the solid and wash thoroughly with the non-polar solvent. The crude product can then be carried forward to the hydrolysis and decarboxylation steps.
-
Problem 2: Self-Condensation of Carbonyls in the Friedländer Synthesis
-
Root Cause Analysis: When using a base catalyst (e.g., NaOH, KOH) for the Friedländer synthesis, the 2-aminoaryl ketone can undergo self-condensation with another molecule of the α-methylene ketone via an aldol reaction.[3] This is especially problematic with simple ketones like acetone or cyclohexanone, leading to a complex mixture of unwanted side products and reduced yield of the desired quinoline.[5]
-
Mitigation Strategy: Switch to Acid Catalysis Using an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or a Lewis acid like In(OTf)₃) favors the initial formation of a Schiff base between the 2-amino group and the ketone.[4][10] This intermediate is less prone to self-condensation and is primed for the subsequent intramolecular cyclization.
-
Comparative Data Table
| Parameter | Base-Catalyzed Friedländer | Acid-Catalyzed Friedländer |
| Catalyst | KOH, NaOH, Piperidine | p-TsOH, TFA, Lewis Acids (e.g., In(OTf)₃)[10] |
| Key Intermediate | Enolate (from α-methylene ketone) | Schiff Base / Imine |
| Primary Side Reaction | Aldol self-condensation of ketones[5] | Dehydration, potential polymerization under harsh acid |
| Typical Yield | Moderate to Low | Moderate to High |
| Recommendation | Avoid for simple, easily enolizable ketones. | Preferred method for minimizing self-condensation. |
Problem 3: Formation of Undesired Regioisomer with Unsymmetrical Ketones
-
Root Cause Analysis: In a Friedländer synthesis with an unsymmetrical ketone like 2-butanone, the initial condensation can occur at either the C1 (methyl) or C3 (methylene) position, leading to two different quinoline products. The product distribution is influenced by kinetic vs. thermodynamic control and the nature of the catalyst.
-
Mechanism of Regioisomer Formation
Caption: Formation of regioisomers in the Friedländer synthesis.
-
Solution: Catalyst and Condition Control Achieving high regioselectivity often requires screening different catalysts and conditions.
-
Ionic Liquids: The use of ionic liquids as both solvent and catalyst has been shown to improve regioselectivity in some cases.[11]
-
Lewis Acid Catalysis: Strong Lewis acids can influence the reaction pathway. For example, Indium(III) triflate has been reported as an effective catalyst for promoting selective Friedländer annulation.[10]
-
Directed Synthesis: If possible, modify the ketone to contain a directing group that favors condensation at one position. This, however, adds synthetic steps.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-7-fluoroquinoline
Welcome to the dedicated technical support center for 5-Bromo-7-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when working with this versatile building block. This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and anticancer agents, making the optimization of its downstream reactions critical for successful drug discovery and development programs.[1][2]
This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions in your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the functionalization of this compound, with a focus on two of the most pivotal transformations: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Scenario 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
You are attempting to couple an arylboronic acid with this compound and are observing minimal product formation.
Initial Diagnostic Questions:
-
Have you confirmed the integrity of your starting materials and reagents?
-
This compound: Purity should be confirmed by NMR or LC-MS.
-
Boronic Acid/Ester: These reagents can degrade over time, particularly through protodeboronation.[3] It is advisable to use freshly opened or recently purchased material. Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids.
-
Solvent and Base: Ensure solvents are anhydrous and properly degassed. The choice and quality of the base are critical.
-
-
Is your catalytic system appropriate for this substrate?
-
This compound is an electron-deficient heteroaryl halide. This electronic nature can influence the efficiency of the catalytic cycle.
-
-
Are you maintaining a strictly inert atmosphere?
-
Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
-
Troubleshooting Workflow & Recommended Actions:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
In-Depth Discussion:
For electron-deficient heteroaryl halides like this compound, the oxidative addition step is generally facile. However, challenges can arise during transmetalation and reductive elimination. The selection of a suitable ligand is paramount. Electron-rich and bulky monophosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often excellent choices as they can stabilize the palladium center and promote the desired reaction steps.[4][5]
The choice of base is also critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate (Na₂CO₃) as they facilitate the formation of the active boronate species required for transmetalation.[5]
Scenario 2: Significant Dehalogenation Side Product Observed
You are forming the desired coupled product, but a significant amount of 7-fluoroquinoline (the dehalogenated side product) is also present.
Initial Diagnostic Questions:
-
What are your reaction conditions (temperature, time)?
-
High temperatures and prolonged reaction times can exacerbate dehalogenation.[6]
-
-
Which base and solvent are you using?
-
Certain bases and solvents can act as hydride sources, leading to the formation of palladium-hydride species that are responsible for dehalogenation.[7]
-
-
What is the quality of your boronic acid/ester?
-
If the boronic acid/ester is of poor quality or decomposes, the desired transmetalation is slowed, giving more time for competing side reactions like dehalogenation.
-
Troubleshooting Workflow & Recommended Actions:
Caption: Workflow to minimize dehalogenation in Suzuki-Miyaura coupling.
In-Depth Discussion:
Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[6] The mechanism often involves the formation of a palladium-hydride species.[8] To minimize this, consider the following:
-
Base Selection: While strong bases are often needed, some can promote dehalogenation. If dehalogenation is a major issue, consider screening milder bases like potassium fluoride (KF).
-
Boron Reagent: Using a more stable boron reagent, such as a MIDA boronate ester, can sometimes suppress protodeboronation and ensure a sufficient concentration of the active coupling partner is available for transmetalation, outcompeting the dehalogenation pathway.[5]
-
Ligand Effects: The choice of ligand can also influence the rate of dehalogenation versus the desired cross-coupling.
Scenario 3: Low Yield or Complex Mixture in Buchwald-Hartwig Amination
You are attempting to couple a primary or secondary amine with this compound and are obtaining a low yield of the desired product, or a complex mixture of byproducts.
Initial Diagnostic Questions:
-
Is your amine substrate compatible with the reaction conditions?
-
Some amines can be sensitive to the strong bases typically used in Buchwald-Hartwig amination.
-
-
Have you selected an appropriate catalyst system (ligand and palladium source)?
-
The choice of ligand is highly dependent on the nature of the amine (primary, secondary, hindered, etc.).
-
-
Are you observing any starting material decomposition?
-
The stability of this compound under strongly basic conditions should be considered.
-
Troubleshooting Workflow & Recommended Actions:
| Problem | Potential Cause | Recommended Solution | Literature Insight |
| Low Conversion | Inactive catalyst or inefficient catalytic cycle. | Use a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for reliable generation of the active Pd(0) species. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos). | Precatalysts ensure efficient entry into the catalytic cycle. |
| Base is not strong enough or is poorly soluble. | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is a fine powder and the solvent can adequately solubilize it. | The choice of base is crucial for deprotonating the amine.[9] | |
| Side Product Formation | Dehalogenation of the starting material. | Lower the reaction temperature. Screen different ligands, as some can favor reductive elimination over side reactions. | Dehalogenation can compete with C-N bond formation.[10] |
| Homocoupling of the amine or aryl halide. | Ensure a properly functioning catalyst system and strictly anaerobic conditions. | ||
| Difficult Purification | Co-elution of product with ligand-derived impurities or byproducts. | Choose a ligand that leads to byproducts with different polarity. Consider an acidic workup to extract the basic product, separating it from neutral impurities. | Purification can be challenging due to the presence of phosphine oxides or other byproducts.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A: A good starting point would be:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst.
-
Ligand: SPhos or XPhos (2-4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A 4:1 mixture of dioxane and water.
-
Temperature: 90-100 °C. These conditions provide a robust starting point, but optimization may be necessary depending on the specific boronic acid used.[11][12]
Q2: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?
A: Key best practices include:
-
Inert Atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen and moisture.
-
Reagent Purity: Use freshly distilled amines and anhydrous, degassed solvents.
-
Catalyst System: For many standard primary and secondary amines, a system of Pd₂(dba)₃ with a ligand like XPhos or RuPhos is effective. Using a pre-formed Buchwald precatalyst can offer greater reliability.[13]
-
Base: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base.
Q3: How does the fluorine substituent at the 7-position affect the reactivity of this compound?
A: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the quinoline ring system. This generally makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which can be beneficial for the first step of the catalytic cycle in both Suzuki and Buchwald-Hartwig reactions.[14][15] However, this increased electrophilicity can also make the molecule more prone to certain side reactions if the reaction conditions are not carefully controlled.
Q4: I am having trouble purifying my final product. What strategies can I employ?
A: For bromo-fluoro-quinoline derivatives, which are often basic, the following purification strategies can be effective:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified, and the purified product is re-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.[16]
-
Column Chromatography: Silica gel chromatography is a standard method. If separation is difficult, consider using a different stationary phase like alumina or employing a very shallow solvent gradient.[16]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
Q5: Can I use microwave irradiation to accelerate my reactions with this compound?
A: Yes, microwave-assisted synthesis can often significantly reduce reaction times for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[17] However, it is important to carefully monitor the reaction temperature, as excessive heat can lead to an increase in side products, including dehalogenation. Initial optimization should be performed using conventional heating to establish a baseline before transitioning to microwave conditions.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-7-fluoroisoquinoline [myskinrecipes.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Removal of starting materials from 5-Bromo-7-fluoroquinoline product
Welcome to the technical support center for the purification of 5-Bromo-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing starting materials and related impurities from this valuable synthetic intermediate. As a key building block in medicinal chemistry, particularly for developing novel kinase inhibitors and antimicrobial agents, the purity of this compound is paramount for reliable downstream applications.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you achieve the desired purity for your compound.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the purification of this compound, particularly after its synthesis via common routes like the Gould-Jacobs reaction.[2][3][4]
Question 1: My NMR and LC-MS spectra consistently show a peak corresponding to the starting aniline (e.g., 4-bromo-2-fluoroaniline). Standard column chromatography isn't separating it effectively. What is the best approach to remove it?
Answer: This is a very common issue, as the polarity of the starting aniline and the quinoline product can be quite similar. The most effective method to remove residual aniline is to exploit the difference in basicity between the aniline and the quinoline ring through an acid-base extraction.
The nitrogen on the aniline is significantly more basic than the quinoline nitrogen. While both are basic, a carefully chosen pH can selectively protonate the aniline, allowing for its removal into an aqueous layer. However, a more robust and common method is to wash the organic solution of your crude product with dilute acid (e.g., 1M HCl). This will protonate both the starting aniline and your quinoline product, pulling them into the aqueous layer and leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your purified product back into an organic solvent.
For a detailed, step-by-step guide, please refer to Protocol 1: Acid-Base Extraction for Removal of Unreacted Aniline .
Question 2: My crude this compound product is a persistent oil and refuses to crystallize, making purification by recrystallization impossible. How can I proceed?
Answer: Obtaining an oily product that resists crystallization is a frequent challenge. There are two primary strategies to tackle this:
-
Induce Crystallization via Salt Formation: Since quinolines are basic, they can be converted into crystalline salts.[5] This is an excellent method for both purification and obtaining a solid product. Dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of HCl (e.g., 2M HCl in ether) will often precipitate the hydrochloride salt.[5] This crystalline salt can be easily filtered, washed, and dried. If needed, the free base can be regenerated by dissolving the salt in water, basifying with a base like sodium carbonate, and extracting the pure product.[5]
-
Utilize Column Chromatography with Dry Loading: If salt formation is not desired, column chromatography is the next best step. For oily products, "dry loading" is often more effective than direct "wet loading." Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, which prevents the oil from streaking down the column and ensures a much sharper separation.[6]
Question 3: I'm performing flash column chromatography, but my product is tailing/streaking badly, leading to poor separation and mixed fractions. How can I improve the peak shape?
Answer: Tailing of basic compounds like quinolines on silica gel is almost always caused by the interaction between the basic nitrogen of your product and the acidic silanol (Si-OH) groups on the surface of the silica.[7] This interaction can be disrupted to achieve sharp, symmetrical peaks.
The most effective solution is to add a basic modifier to your eluent system. Adding a small amount, typically 0.5-2%, of triethylamine (NEt₃) to your solvent system (e.g., Hexane/Ethyl Acetate with 1% NEt₃) will neutralize the acidic sites on the silica gel, preventing your compound from sticking and tailing.[7]
Alternatively, you could switch to a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups responsible for this issue.[7]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common starting materials and potential impurities in the synthesis of this compound? The Gould-Jacobs reaction is a standard method for quinoline synthesis.[8] In this case, the likely starting materials are a substituted aniline, such as 4-bromo-2-fluoroaniline or 3-bromo-5-fluoroaniline , and diethyl ethoxymethylenemalonate (EMME) . The most common impurities to watch for are:
-
Unreacted Aniline: Often carries through the workup.
-
Isomeric Byproducts: If the aniline cyclization is not perfectly regioselective, positional isomers of the quinoline may form.[3]
-
Hydrolyzed Intermediates: Partially reacted intermediates from the multi-step synthesis.
FAQ 2: Which analytical techniques are best for detecting starting material impurities in my product? A multi-pronged approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment. It provides high resolution and sensitivity for detecting non-volatile impurities like residual aniline or isomeric byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Indispensable for identifying and quantifying volatile impurities and residual solvents used in the reaction or purification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for confirming the structure of the final product and can detect impurities if they are present in sufficient quantity (>1-2%). Quantitative NMR (qNMR) can provide an absolute measure of purity without needing a reference standard for the impurities.[11]
FAQ 3: Can I use a simple acid-base extraction to remove the starting aniline? What is the protocol? Yes, this is a highly effective method. A detailed procedure is provided below in the protocols section. The fundamental principle is to wash an organic solution of your crude product with an aqueous acid. The acid protonates the basic nitrogen atoms on both your quinoline product and the more basic aniline impurity, pulling them into the aqueous phase while leaving neutral organic impurities behind. The aqueous phase is then isolated, the pH is raised with a base to deprotonate your compounds, and the now-purified product is re-extracted into a fresh organic solvent.
FAQ 4: What are the best practices for column chromatography of quinoline derivatives?
-
TLC First: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.3 for your product.[6]
-
Add a Basic Modifier: As discussed in the troubleshooting section, add 0.5-2% triethylamine to your eluent to prevent tailing.[7]
-
Choose the Right Stationary Phase: While silica gel is most common, consider neutral alumina if tailing persists even with a modifier.[7]
-
Proper Loading: For oils or solids with poor solubility, use the dry loading technique described above.[6]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute your compounds. This generally provides better separation than isocratic (constant solvent mixture) elution.
FAQ 5: How can I effectively recrystallize this compound to remove trace impurities? Recrystallization is an excellent final polishing step. The key is finding a suitable solvent or solvent pair.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at boiling. An ideal single solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, toluene, and ethyl acetate/hexane mixtures.
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Washing: Once the crystals have formed, collect them by vacuum filtration and wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Method | Principle | Advantages | Best For |
| Acid-Base Extraction | Separation based on the differential basicity of compounds, partitioning them between immiscible aqueous and organic phases.[12][13][14] | Fast, inexpensive, scalable, and highly effective for removing basic/acidic impurities from neutral compounds (or vice-versa). | Removing unreacted aniline (basic) from the quinoline product (also basic, but separation from neutral impurities is excellent). |
| Flash Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase.[6] | High resolution for separating compounds with similar polarities. Applicable to a wide range of compounds. | Isolating the main product from isomeric byproducts and other impurities of similar basicity that cannot be removed by extraction. |
| Recrystallization | Purification of a solid based on differences in solubility between the desired compound and impurities in a specific solvent.[15][16] | Can yield very high-purity material. Effective at removing small amounts of impurities from a bulk solid. | A final purification step to remove trace impurities after the bulk of the starting materials has been removed by other methods. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Aniline
-
Dissolve the crude this compound product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. A typical concentration is 50-100 mg/mL.
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Allow the layers to separate. The top layer will be aqueous (unless using a denser solvent like DCM) and the bottom will be organic.
-
Drain the lower organic layer, which contains neutral impurities.
-
To the separatory funnel containing the acidic aqueous layer (which now holds your protonated product and the aniline impurity), add a fresh portion of organic solvent.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) dropwise with swirling until the aqueous layer is basic (confirm with pH paper, pH > 8).
-
Shake the funnel vigorously again for 30-60 seconds to extract the deprotonated (neutral) product back into the organic layer.
-
Allow the layers to separate and drain the lower organic layer containing your purified product.
-
Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Optimized Flash Column Chromatography for Quinolines
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top.[6]
-
Sample Loading (Dry Load Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate, 95:5) containing 1% triethylamine. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
A logical approach is crucial for efficient purification. The following decision tree can help guide your choice of methodology.
Caption: Decision tree for selecting a purification strategy.
The acid-base extraction workflow is a fundamental technique for purifying basic compounds.
Caption: Workflow for acid-base extraction purification.
References
- 1. This compound [myskinrecipes.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways [mdpi.com]
- 14. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]
- 15. acgpubs.org [acgpubs.org]
- 16. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
Stability issues of 5-Bromo-7-fluoroquinoline under different conditions
Welcome to the Technical Support Center for 5-Bromo-7-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common stability-related issues you may encounter when working with this compound.
Question 1: I am observing unexpected peaks in my chromatogram after leaving my stock solution of this compound on the benchtop for a few hours. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is likely due to the degradation of this compound. Several factors could contribute to this instability:
-
Photodegradation: Quinolone derivatives are often susceptible to degradation upon exposure to light.[1] It is crucial to protect solutions of this compound from light by using amber vials or covering your glassware with aluminum foil. Forcing degradation studies often utilize UV light to assess photostability.[2][3]
-
pH Instability: The stability of quinoline compounds can be highly dependent on the pH of the solution.[4] Degradation can be accelerated in both acidic and basic conditions. If your solvent is not buffered or has a pH that promotes hydrolysis, you may observe degradation.
-
Oxidative Degradation: Although specific data for this compound is limited, related fluoroquinolone compounds are known to undergo oxidative degradation.[5][6] If your solvent is not degassed or contains oxidizing agents, this could be a contributing factor.
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution in an amber volumetric flask or a flask wrapped in aluminum foil.
-
Control pH: Ensure your solvent system is buffered to a neutral pH if compatible with your experimental design.
-
Use Fresh Solvents: Always use high-purity, recently opened solvents to minimize the presence of peroxides or other oxidizing species.
-
Analyze a Fresh Sample: Prepare a fresh solution and analyze it immediately to confirm the initial purity and compare it with the solution that was left on the benchtop.
Question 2: My this compound sample has changed color from off-white to a yellowish tint. Is it still usable?
Answer: A change in color is a visual indicator of potential degradation. While a slight discoloration may not always signify a significant loss of purity, it warrants investigation. The yellowish tint could be due to the formation of degradation products upon exposure to light, air (oxidation), or elevated temperatures over time.
Recommendation:
-
Re-analyze the sample: Before using the discolored material, it is essential to re-assess its purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
Compare to a reference standard: If available, compare the analytical results of the discolored sample to a fresh, properly stored reference standard.
-
Consider the impact on your experiment: Even a small percentage of impurities could potentially interfere with your reaction or biological assay. For sensitive applications, it is advisable to use a fresh, pure sample.
Question 3: I am planning a long-term study involving this compound. What are the recommended storage conditions for both the solid compound and its solutions?
Answer: Proper storage is critical to maintain the stability and integrity of this compound.
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place.[8][9] Room temperature storage is generally acceptable for the solid form.[10] Keep it away from strong oxidizing agents.[11][12]
-
Solutions: Solutions of this compound are more prone to degradation than the solid material.
-
Short-term storage (hours to a few days): Store solutions at 2-8°C in a refrigerator, protected from light.
-
Long-term storage (weeks to months): For long-term storage, it is recommended to aliquot the solution into smaller, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.
-
Question 4: I need to dissolve this compound for my experiment. Which solvents are recommended, and are there any I should avoid?
Answer: The choice of solvent can significantly impact the stability of this compound.
-
Recommended Solvents: While specific solubility data is not extensively published, related compounds show good solubility in organic solvents.[13] Common solvents for quinoline derivatives include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Acetonitrile
-
-
Solvents to Use with Caution:
-
Aqueous solutions: The stability of quinolines in aqueous media is pH-dependent.[4] If using aqueous buffers, ensure the pH is controlled and validated for stability.
-
Protic vs. Aprotic Solvents: The choice between protic and aprotic solvents may influence degradation pathways. For instance, in the presence of nucleophilic protic solvents, substitution reactions at the bromine or fluorine positions might be more likely under certain conditions.
-
It is always best practice to prepare solutions fresh for each experiment. If storage is necessary, a preliminary stability study in the chosen solvent is recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14] The goal is to achieve 5-20% degradation.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Sample at various time points for analysis.
-
-
Thermal Degradation (in solution):
-
Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Sample at various time points for analysis.
-
-
Photodegradation:
-
Expose a clear vial containing the stock solution to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at various time points for analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.[15]
-
The method should be capable of separating the parent this compound peak from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Data Summary
| Condition | Expected Stability of this compound | Rationale/Supporting Evidence |
| Solid State (Room Temp, Dark, Dry) | Generally stable | Recommended storage condition for many haloquinoline derivatives.[8][9] |
| Aqueous Solution (Neutral pH) | Moderate stability, potential for slow hydrolysis | Quinolones can undergo hydrolysis; the rate is pH-dependent.[4] |
| Aqueous Solution (Acidic pH) | Potential for accelerated degradation | Acid-catalyzed hydrolysis is a known degradation pathway for related compounds.[4] |
| Aqueous Solution (Basic pH) | Potential for accelerated degradation | Base-catalyzed hydrolysis can occur in quinoline structures.[1] |
| Organic Solvents (e.g., DMSO, Acetonitrile) | Generally more stable than in aqueous solutions | Reduced water activity minimizes hydrolysis. However, solvent-adduct formation is possible.[16] |
| Exposure to Light (UV/Visible) | Likely to degrade | Fluoroquinolones are known to be photosensitive.[1][17] |
| Elevated Temperature | Degradation rate will increase | Thermal stress can promote various degradation reactions.[4] |
| Presence of Oxidizing Agents | Likely to degrade | The quinoline ring system can be susceptible to oxidation.[5] |
References
- 1. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 2. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 5-bromo-7-fluoroisoquinoline CAS#: 1368250-42-3 [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of solvent composition on the solid phase at equilibrium with saturated solutions of quinolones in different solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Enigmatic Core: A Comparative Analysis of 5-Bromo-7-fluoroquinoline in the Fluoroquinolone Landscape
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the ever-growing threat of antibiotic resistance, the fluoroquinolone scaffold remains a cornerstone of medicinal chemistry.[1][2] Its elegant simplicity and amenability to chemical modification have given rise to a multitude of life-saving drugs. This guide delves into a specific, yet underexplored, building block: 5-Bromo-7-fluoroquinoline . While not a therapeutic agent in itself, its unique halogenation pattern presents intriguing possibilities for the design of next-generation fluoroquinolones.
This report will navigate the known structure-activity relationships (SAR) within the fluoroquinolone class to hypothesize the potential contributions of the 5-bromo and 7-fluoro substitutions.[1][3] We will then provide a comprehensive overview of the critical experimental protocols necessary to rigorously evaluate any novel derivatives synthesized from this core structure, drawing comparisons to the well-established fluoroquinolone, Ciprofloxacin. It is crucial to note that, despite extensive investigation, publicly available literature does not currently contain specific experimental data directly comparing the biological activity of this compound derivatives against established fluoroquinolones. This guide, therefore, serves as both a roadmap for future research and a testament to the ongoing quest for innovation in antibacterial drug discovery.
Deconstructing the Core: Structure-Activity Relationship Insights
The efficacy of a fluoroquinolone is intricately linked to the nature and position of substituents on its quinoline core.[1] The presence of a fluorine atom at the C6 position is a defining feature of the class, significantly enhancing antibacterial potency.[1] The introduction of additional halogens, such as the 7-fluoro and 5-bromo substitutions in our topic molecule, offers a compelling avenue for modulating activity, spectrum, and pharmacokinetic properties.
The Significance of C7 Substitution:
Modifications at the C7 position are paramount in defining the antibacterial spectrum and potency of fluoroquinolones.[2][4] This position typically accommodates a nitrogen-containing heterocyclic ring, such as the piperazine in ciprofloxacin, which is crucial for interacting with bacterial DNA gyrase and topoisomerase IV.[5] The electronic nature of the substituent at C7 can influence the compound's interaction with these target enzymes.
The Potential Impact of a 5-Bromo and 7-Fluoro Substitution Pattern:
While direct data is absent, we can extrapolate from known SAR principles:
-
7-Fluoro Group: The presence of a fluorine atom at C7 is less common than other heterocyclic moieties. Fluorine's high electronegativity could influence the electronic properties of the quinoline ring system, potentially altering the binding affinity for its target enzymes.
-
5-Bromo Group: Halogenation at the C5 position is also not a common feature of marketed fluoroquinolones. The bulky and lipophilic nature of the bromine atom could impact cell penetration and potentially introduce new interactions within the enzyme's binding pocket. Studies on other halo-substituted quinolones suggest that such substitutions can lead to compounds with potent activity, sometimes even against resistant strains.
It is the synergistic or antagonistic interplay of these two halogens that would ultimately define the pharmacological profile of any resulting derivative.
The Crucible of Discovery: Essential Experimental Workflows
To ascertain the true potential of any novel fluoroquinolone derivative, a rigorous and standardized set of in vitro and in silico evaluations is indispensable. The following protocols represent the gold standard for comparing a new chemical entity against an established benchmark like Ciprofloxacin.
Gauging Potency: The Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of antibacterial susceptibility testing, determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound (and Ciprofloxacin as a control) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (bacteria without compound and broth alone) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Assessing Safety: The Cytotoxicity Assay
A critical aspect of drug development is to ensure that a compound is selectively toxic to bacteria while exhibiting minimal harm to human cells. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cell lines (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and Ciprofloxacin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading and IC50 Calculation: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is then calculated.
Elucidating the Mechanism: DNA Gyrase Inhibition Assay
To confirm that a novel fluoroquinolone derivative acts via the established mechanism of action, a DNA gyrase inhibition assay is performed. This assay measures the ability of the compound to inhibit the supercoiling activity of DNA gyrase.
Experimental Workflow: DNA Gyrase Supercoiling Assay
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: A reaction mixture containing relaxed plasmid DNA, ATP, and varying concentrations of the test compound (and Ciprofloxacin) is prepared in a suitable buffer.
-
Enzyme Addition: Purified DNA gyrase is added to initiate the supercoiling reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form with increasing compound concentration.
Comparative Performance: A Hypothetical Data Summary
In the absence of direct experimental data for this compound derivatives, the following tables illustrate how the results of the aforementioned assays would be presented to compare a hypothetical derivative ("Compound X") with Ciprofloxacin.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Compound X | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.03 | 0.25 - 1.0 |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | HeLa Cells | HepG2 Cells |
| Compound X | [Hypothetical Value] | [Hypothetical Value] |
| Ciprofloxacin | >100 | >100 |
Table 3: Comparative DNA Gyrase Inhibition (IC50 in µM)
| Compound | E. coli DNA Gyrase |
| Compound X | [Hypothetical Value] |
| Ciprofloxacin | 0.5 - 1.5 |
Conclusion and Future Directions
The exploration of novel fluoroquinolone derivatives is a critical endeavor in the fight against antimicrobial resistance. While this compound remains a largely uncharacterized building block in this context, the foundational principles of fluoroquinolone structure-activity relationships suggest that its derivatives could possess unique and potentially advantageous properties.[1] The bromine and fluorine substitutions may offer a new handle to modulate antibacterial potency, spectrum, and pharmacokinetic parameters.
This guide provides the essential framework for the synthesis and rigorous evaluation of such novel compounds. The detailed experimental protocols for determining MIC, cytotoxicity, and DNA gyrase inhibition are fundamental to characterizing any new antibacterial agent and comparing its performance to established drugs like ciprofloxacin.
The clear data gap concerning this compound derivatives highlights a compelling opportunity for medicinal chemists and microbiologists. Future research should focus on the synthesis of a library of derivatives based on this core structure, followed by a comprehensive evaluation using the methodologies outlined in this report. Such studies will be instrumental in elucidating the true potential of this enigmatic quinoline and its contribution to the future of antibacterial therapy.
References
- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Halogenated Quinolines
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms to this versatile heterocycle gives rise to a class of compounds—halogenated quinolines—with a remarkably broad and potent spectrum of biological activities. This guide provides a comparative analysis of the biological activities of key halogenated quinolines, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols. We will delve into their anticancer, antibacterial, antimalarial, and antiviral properties, elucidating the structure-activity relationships that govern their efficacy and exploring the mechanistic underpinnings of their actions.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Halogenated quinolines have emerged as promising candidates in oncology, exhibiting cytotoxic effects against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular homeostasis.[1][2][3][4]
Comparative Cytotoxicity
The in vitro cytotoxic potential of halogenated quinolines is typically evaluated using assays that measure cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. Below is a comparative summary of the IC50 values for prominent halogenated quinolines against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Clioquinol | Raji (Burkitt's lymphoma) | ~5 | [5][6][7] |
| A2780 (Ovarian) | ~7 | [5][6][7] | |
| PC-3 (Prostate) | ~10 | [5][6][7] | |
| MCF-7 (Breast) | ~12 | [5][6][7] | |
| Mefloquine | PC-3 (Prostate) | ~10 | [8][9] |
| DU145 (Prostate) | ~10 | [9] | |
| Chloroquine | HCT116 (Colon) | 2.27 | [10] |
| A-172 (Glioblastoma) | 11.47 (nM) | [10] | |
| LN-18 (Glioblastoma) | 15.6 (nM) | [10] | |
| HCC1937 (Breast) | 231.6 (nM) | [10] | |
| JIMT-1 (Breast) | 24.4 | [11] | |
| A549 (Lung) | 71.3 | [12] | |
| H460 (Lung) | 55.6 | [12] | |
| MDA-MB-231 (Breast) | 113 (µg/mL) | [13] | |
| PQ (4-methyl-2-(3-pyridinyl)quinoline) | PC3 (Prostate) | 4.40 | [13] |
| Compound Q-13 | PC3 (Prostate) | 0.016 | [13] |
| Compound Q-14 | MCF7 (Breast) | 0.38 | [13] |
Mechanisms of Anticancer Action
The anticancer effects of halogenated quinolines are attributed to several mechanisms, with apoptosis induction being a central theme.
Clioquinol, a well-known antimicrobial, exhibits potent anticancer activity by acting as a metal ionophore, particularly for zinc.[6] This disrupts cellular metal homeostasis and induces apoptosis through caspase-dependent pathways.[5][6] While it can also inhibit superoxide dismutase 1 (SOD1), this is not considered its primary cytotoxic mechanism.[6]
Mefloquine induces cancer cell death by generating reactive oxygen species (ROS), which in turn modulates critical signaling pathways such as Akt, ERK, JNK, and AMPK.[8][9] It has also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[14]
Chloroquine, a widely used antimalarial, demonstrates anticancer properties by inducing DNA damage.[10] Furthermore, it is a well-documented inhibitor of autophagy, a cellular recycling process that cancer cells can exploit for survival. By blocking autophagy, chloroquine can enhance the efficacy of other chemotherapeutic agents.[12][15]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of IC50 values for a test compound against a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[16]
Antibacterial Activity: Combating Drug Resistance and Biofilms
A significant advantage of certain halogenated quinolines is their efficacy against drug-resistant bacteria and their ability to eradicate biofilms, which are notoriously difficult to treat with conventional antibiotics.[17][18]
Comparative Antibacterial Potency
The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Halquinol | Escherichia coli | 4 | [19][20] |
| Salmonella gallinarum | 4 | [19][20] | |
| Broxyquinoline | Staphylococcus aureus | 0.062 - 1 | [21] |
| Escherichia coli | 0.5 - 4 | [21] | |
| PH176 (8-hydroxyquinoline derivative) | MRSA | 16 (MIC50), 32 (MIC90) | [22] |
| SK1260 | E. coli (ATCC) | 3.13 | [23] |
| S. aureus (ATCC) | 3.13 | [23] | |
| K. pneumoniae (ATCC) | 6.25 | [23] | |
| P. aeruginosa (ATCC) | 12.5 | [23] |
Mechanism of Antibacterial Action
The primary antibacterial mechanism of many halogenated quinolines, such as broxyquinoline and clioquinol, involves the chelation of essential metal ions like iron and copper.[21] This disrupts crucial enzymatic processes within the bacteria. Additionally, some derivatives can intercalate into the bacterial cell membrane, leading to its disruption and increased permeability.[21] Quinolones are also known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound.[25]
-
Compound Preparation: Prepare a stock solution of the halogenated quinoline in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[25]
Antimalarial Activity: A Historical Pillar with Modern Relevance
Quinolines, particularly halogenated derivatives like chloroquine and mefloquine, have been cornerstones of antimalarial therapy for decades.[18][26] Their primary mode of action targets the parasite's unique hemoglobin digestion process within the infected red blood cell.[26][27]
Mechanism of Antimalarial Action
Plasmodium falciparum, the deadliest malaria parasite, digests hemoglobin in its acidic food vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin crystals. Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to inhibit this polymerization process, leading to a toxic buildup of free heme.[26][27][28] More lipophilic quinolines like mefloquine may have additional targets within the parasite.[26][27]
Antiviral Activity: An Expanding Frontier
The antiviral potential of halogenated quinolines is an area of growing interest.[29] Their mechanisms of action against viruses are diverse and can involve targeting various stages of the viral life cycle.
Mechanisms of Antiviral Action
Halogenated compounds have demonstrated activity against a range of viruses, including HIV, Zika, and coronaviruses.[30] Proposed mechanisms include:
-
Inhibition of viral entry: Some quinolines can interfere with the attachment and entry of viruses into host cells.[8][30]
-
Inhibition of viral replication: They can disrupt the replication of the viral genome and the synthesis of viral proteins.[30]
-
Transcriptional inhibition: Certain quinoline derivatives have been shown to inhibit viral gene expression at the transcriptional level.[31]
Structure-Activity Relationships (SAR): The Influence of Halogenation
The type, position, and number of halogen substituents on the quinoline ring significantly impact the biological activity.
-
Anticancer Activity: The presence of a halogen group at the 4-position on a phenyl ring attached to the quinoline scaffold has been shown to improve anticancer activity.[1] For some quinoline derivatives, the presence of a bromine atom and a hydroxyl group are favorable for strong anticancer effects.[4]
-
Antibacterial Activity: The lipophilicity, influenced by halogenation, plays a crucial role in antibacterial and biofilm eradication activities.[32]
-
Antiviral Activity: The absence of a halogen group at the R1 position in certain 4-oxoquinoline ribonucleoside derivatives was found to be responsible for improved anti-HIV activity.[29]
Conclusion
Halogenated quinolines represent a versatile and powerful class of bioactive compounds with significant therapeutic potential across multiple disease areas. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, offer a rich platform for the development of novel drugs to combat cancer, infectious diseases, and potentially other ailments. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mefloquine exerts anticancer activity in prostate cancer cells via ROS-mediated modulation of Akt, ERK, JNK and AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Modeling Identifies Synergistic Interaction Between Chloroquine and Trastuzumab in Refractory HER2- positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine inhibits salinomycin-induced autophagy for collaborative anticancer effect in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 18. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijcmas.com [ijcmas.com]
- 20. ijcmas.com [ijcmas.com]
- 21. benchchem.com [benchchem.com]
- 22. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-fluoroquinoline Analogs in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1] Its derivatives have been extensively explored, leading to therapeutic agents for a wide array of diseases, including cancer, malaria, and various infections.[1][2][3] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activities.[4]
Halogenation is a key strategy in this optimization process. The introduction of fluorine and bromine atoms can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6] Specifically, 5-Bromo-7-fluoroquinoline has emerged as a valuable intermediate in pharmaceutical research, particularly for the development of novel anticancer and antimalarial agents.[7] Its halogenated structure is thought to enhance binding to targets like protein kinases.[7] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, grounded in experimental data from related quinoline analogs, to inform the rational design of next-generation therapeutics.
The Impact of Substitution on Anticancer Activity: A Comparative Analysis
The anticancer potential of quinoline derivatives is heavily dependent on the nature and position of substituents on the core scaffold.[8] By analyzing data from various analogs, we can extrapolate key principles applicable to the this compound framework. The primary mechanism of action for many of these compounds involves the inhibition of critical enzymes like tyrosine kinases or topoisomerases, which are often dysregulated in cancer cells.[1][9]
Comparative Cytotoxicity of Substituted Quinoline Analogs
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various quinoline derivatives against a panel of human cancer cell lines. This data highlights how modifications at different positions influence anticancer potency.
| Compound/Analog | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline 7 | 6-methoxy-4-methyl-8-amino-5-(substituted) | T47D (Breast) | 0.016 | [2] |
| Compound A4 | 2-chloro-3-(substituted dihydropyridine) | A549 (Lung) | Dose-dependent toxicity at 250 µM | [10] |
| Compound A8 | 2-chloro-3-(substituted dihydropyridine) | A549 (Lung) | Highest toxicity at 125, 250, 500 µM | [10] |
| LVX analog 17h | Levofloxacin derivative (4-fluoro substitution) | MCF-7 (Breast) | 1.69 | [9] |
| LVX analog 17h | Levofloxacin derivative (4-fluoro substitution) | A549 (Lung) | 2.62 | [9] |
| LVX analog 17h | Levofloxacin derivative (4-fluoro substitution) | SKOV3 (Ovarian) | 1.92 | [9] |
| Sparfloxacin | 5-amino-7-(3,5-dimethylpiperazinyl) | Various Bacteria | Superior to Ciprofloxacin | [11] |
Note: This table presents a selection of data from the literature to illustrate SAR principles. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship (SAR) Insights
The data reveals several critical SAR trends for the quinoline scaffold:
-
Position 1 (N1): Substitution with a small, rigid group like cyclopropyl often enhances overall potency, particularly in fluoroquinolones, by improving interaction with target enzymes like DNA gyrase or topoisomerase.[6]
-
Position 3: The presence of a carboxylic acid group is a classic feature of quinolone antibiotics. However, for anticancer agents, modifications at this position can convert the molecule's primary target from bacterial enzymes to eukaryotic ones like topoisomerase II or protein kinases.[12]
-
Position 5: An amino group at the C-5 position can significantly improve overall potency.[6][11] This is exemplified by the potent antibacterial agent Sparfloxacin.[11] For the this compound scaffold, the bromo group serves as an excellent synthetic handle for introducing an amino group or other functionalities via cross-coupling reactions.
-
Position 7: This position is a critical determinant of potency and spectrum of activity.[6] The addition of bulky, heterocyclic moieties like substituted piperazine rings often enhances activity against Gram-positive bacteria and can be crucial for anticancer efficacy by improving pharmacokinetics and target engagement.[6][11]
-
Positions 6 and 8 (Halogenation): The fluorine atom at C-6 is a hallmark of the fluoroquinolone class, known to increase antibacterial efficacy.[5] A halogen at the C-8 position can improve oral absorption and activity.[6] In our core scaffold, the 7-fluoro substituent is expected to significantly modulate the electronic properties of the ring and its binding characteristics.
Caption: General Structure-Activity Relationship (SAR) map for the quinoline scaffold.
Mechanisms of Action: From Enzyme Inhibition to Apoptosis
The cytotoxic effects of quinoline derivatives are often mediated through specific molecular mechanisms. Understanding these pathways is crucial for rational drug design and for developing biomarkers for patient selection.
Kinase Inhibition
Many quinoline-based compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and metastasis.[1] These inhibitors typically act as ATP mimetics, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The this compound scaffold is a promising starting point for designing selective kinase inhibitors.[7][13]
Caption: Mechanism of competitive ATP inhibition by quinoline-based kinase inhibitors.
Induction of Apoptosis
A common outcome of effective anticancer therapy is the induction of apoptosis, or programmed cell death.[14] Several quinoline derivatives have been shown to trigger apoptosis in cancer cells.[15][16] This is often a downstream consequence of inhibiting critical survival pathways and can be associated with the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential.[15]
Experimental Protocols for Efficacy Evaluation
To rigorously compare the activity of novel this compound analogs, standardized and validated experimental protocols are essential.
General Experimental Workflow
The evaluation of new chemical entities typically follows a hierarchical screening process, from initial cytotoxicity assessment to more detailed mechanistic studies.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as a measure of cell viability.[14][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in culture medium. The final concentration of the DMSO solvent should be kept below 0.5% to avoid solvent toxicity.[4]
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (a known anticancer drug like doxorubicin).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the purple formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[4]
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline analogs at their IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[14]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[14]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14] Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The structure-activity relationship data from related quinoline and fluoroquinolone analogs provides a robust framework for guiding synthetic efforts. Future work should focus on the systematic exploration of substituents at key positions, especially C-5 (leveraging the bromo group) and C-7, to optimize potency, selectivity, and pharmacokinetic properties. Combining these rational design strategies with the rigorous biological evaluation protocols detailed in this guide will be essential for translating the potential of these compounds into clinically effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 9. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 11. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Substituted Quinolines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel substituted quinoline derivatives. Moving beyond a simple checklist of assays, we delve into the strategic rationale behind a multi-pronged validation approach, ensuring that the generated data is not only robust but also mechanistically insightful. Our focus is on building a self-validating experimental cascade that progressively builds confidence in a compound's therapeutic potential, from initial cytotoxicity screening to target-specific mechanistic elucidation.
The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the electron-pulling nature of the nitrogen atom make it an ideal scaffold for interacting with various biological targets.[3] Consequently, quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating a remarkable diversity of mechanisms.[3][4] These include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways through the inhibition of enzymes like tyrosine kinases and topoisomerases.[1][5][6][7]
Given this mechanistic diversity, a "one-size-fits-all" validation strategy is insufficient. The experimental journey must be logical and iterative, with each step informing the next. This guide outlines a validation funnel, a strategic workflow designed to efficiently screen and characterize promising candidates.
Caption: A strategic workflow for validating anticancer quinoline derivatives.
Part 1: Primary Validation – Establishing a Cytotoxic Footprint
The foundational step in validating any potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells.[8] This provides the initial go/no-go signal and the critical dose-response data required for all subsequent experiments.
Causality Behind Experimental Choices: We employ cytotoxicity assays not just to see if a compound kills cells, but to understand its potency (IC50 value) and selectivity across a panel of diverse cancer cell lines (e.g., breast, colon, lung) and, ideally, a non-cancerous control cell line.[9][10] This comparative approach is crucial for identifying compounds that are potent against cancer cells while sparing normal cells, a hallmark of a promising therapeutic candidate.[11] The MTT assay, a colorimetric method, is a widely used, reliable, and high-throughput option for this initial screening phase.[12]
Comparative Cytotoxicity of Lead Quinolines (Hypothetical Data)
The table below illustrates representative data one might obtain from a primary screen. The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.
| Compound ID | Substitution Pattern | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MRC-5 (Normal Lung) IC50 (µM) |
| QN-01 | 2-Aryl | 8.5 | 12.1 | 15.3 | > 100 |
| QN-02 | 4-Amino, 7-Chloro | 2.1 | 3.5 | 4.8 | 65.7 |
| QN-03 | 2,4-Disubstituted | 35.2 | 41.8 | 50.1 | > 100 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.5 | 10.2 |
Data is for illustrative purposes and based on trends reported in the literature.[1][9]
Detailed Protocol: MTT Cell Proliferation Assay
This protocol provides a robust method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of the test quinoline derivative in culture medium. A typical series might be 200, 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (resulting in a 1X final concentration). Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and sufficient to observe an anti-proliferative effect.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Part 2: Mechanistic Elucidation – How Do the Hits Work?
Once a compound demonstrates potent and selective cytotoxicity, the next critical question is: how does it kill cancer cells? Two of the most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1][4]
A. Apoptosis Induction: The Annexin V/Propidium Iodide Assay
Causality Behind Experimental Choices: We use the Annexin V/PI dual-staining assay to distinguish between different stages of cell death. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining approach, analyzed via flow cytometry, provides a quantitative snapshot of the cell population's health.[13]
| Compound ID | Treatment (IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle | 0.1% DMSO | 95.1 | 2.5 | 1.8 | 0.6 |
| QN-02 | 2.1 µM (MCF-7) | 45.3 | 35.8 | 15.2 | 3.7 |
| QN-01 | 8.5 µM (MCF-7) | 60.2 | 18.9 | 16.5 | 4.4 |
Data is for illustrative purposes.
Detailed Protocol: Flow Cytometry for Apoptosis
-
Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and allow them to attach overnight. Treat with the quinoline compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the entire cell population is analyzed. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Data is typically visualized in a dot plot (FITC vs. PI) to quantify the four cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
B. Cell Cycle Arrest: Uncovering Proliferation Blocks
Causality Behind Experimental Choices: Many anticancer drugs function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cell from dividing and often leading to apoptosis.[7] By staining DNA with a fluorescent dye like Propidium Iodide and analyzing the fluorescence intensity per cell via flow cytometry, we can determine the distribution of cells in each phase of the cycle. An accumulation of cells in a specific phase after treatment indicates cell cycle arrest at that checkpoint.
| Compound ID | Treatment (IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 0.1% DMSO | 60.5 | 25.3 | 14.2 |
| QN-02 | 2.1 µM (MCF-7) | 58.9 | 15.1 | 26.0 |
| QN-01 | 8.5 µM (MCF-7) | 75.4 | 12.3 | 12.3 |
Data is for illustrative purposes, suggesting QN-02 induces G2/M arrest and QN-01 induces G1 arrest.
Part 3: Target-Specific Validation – Pinpointing the Molecular Interaction
After establishing a cellular mechanism, the final step is to validate the compound's interaction with its putative molecular target. Quinolines are well-known inhibitors of various protein kinases, which are often dysregulated in cancer.[5][14]
Causality Behind Experimental Choices: Let's hypothesize that our lead compound, QN-02, was designed to inhibit a specific tyrosine kinase, for example, the Epidermal Growth Factor Receptor (EGFR). To validate this, we must show that QN-02 not only inhibits the enzyme's activity but also blocks its downstream signaling in a cellular context. A Western Blot is the gold-standard technique for this. We can measure the phosphorylation status of EGFR itself and its key downstream effectors, like Akt. A potent inhibitor will decrease the levels of phosphorylated (active) proteins without affecting the total protein levels.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical quinoline QN-02.
Conceptual Protocol: Western Blot for Target Engagement
-
Cell Lysis: Treat cells with the quinoline compound (and EGF to stimulate the pathway) for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running 20-30 µg of each protein sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control like GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful target engagement will show a dose-dependent decrease in the p-EGFR/EGFR and p-Akt/Akt ratios, while GAPDH levels remain constant.
Conclusion: Building a Coherent Narrative
Validating the anticancer activity of a substituted quinoline is a systematic process of building a coherent, evidence-based narrative. It begins with broad screening to identify potent and selective cytotoxic agents. It then progresses to dissecting the cellular mechanisms of action, such as apoptosis or cell cycle arrest. Finally, it culminates in pinpointing and confirming the specific molecular target. Each phase is a self-validating system; the results of the cytotoxicity assays inform the concentrations used for mechanistic studies, and the mechanistic findings guide the selection of targets for final validation. By following this rigorous, hypothesis-driven approach, researchers can confidently identify and advance the most promising quinoline derivatives toward further preclinical and clinical development.[13][15]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on the Synthesis and Anti-cancer Activity of 2-substitut...: Ingenta Connect [ingentaconnect.com]
- 10. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 5-Bromo-7-fluoroquinoline: A Comparative Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and neuroprotective effects.[1][2][3] This guide provides an in-depth, objective comparison of a promising, yet less-explored derivative, 5-Bromo-7-fluoroquinoline, with established compounds in key therapeutic areas. By synthesizing technical data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to evaluate its potential and guide future investigations.
Introduction to this compound and Comparator Compounds
This compound is a halogenated quinoline derivative. The presence of both bromine and fluorine atoms on the quinoline ring is anticipated to significantly influence its physicochemical properties and biological activity, potentially enhancing its efficacy and target specificity.[4][5] Halogenation is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]
For this comparative analysis, we will evaluate this compound against two classes of well-established drugs:
-
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): These are potent, broad-spectrum antibacterial agents that have been in clinical use for decades. Their mechanism of action is well-understood, providing a solid benchmark for antibacterial efficacy.
-
Quinolone-based Anticancer Agents (e.g., Camptothecin derivatives): Several quinoline derivatives have shown significant anticancer activity, with some progressing to clinical use. These compounds offer a relevant comparison for evaluating the potential of this compound in oncology.
Postulated Mechanisms of Action
While specific experimental data on this compound is emerging, we can infer its likely mechanisms of action based on the extensive research on related halogenated quinolines.
Antibacterial Activity: Targeting Bacterial DNA Replication
Fluoroquinolones, the primary comparators for antibacterial activity, function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][][8] These enzymes are critical for DNA replication, transcription, and repair. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[8][9] The dual-targeting capability contributes to their potent bactericidal effect. Given its structural similarity, it is hypothesized that this compound will also target these topoisomerases. The bromo and fluoro substituents may enhance its binding affinity to the enzyme-DNA complex, potentially leading to increased potency or a broader spectrum of activity.
References
- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 5. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
In-Vitro Testing and Validation of 5-Bromo-7-fluoroquinoline: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the in-vitro evaluation of 5-Bromo-7-fluoroquinoline, a halogenated quinoline derivative with potential therapeutic applications. Given the current absence of specific published data for this compound, we will present a comparative analysis against well-established agents in key therapeutic areas where quinoline scaffolds have shown promise: oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data interpretation framework to guide your internal validation studies.
The core structure of this compound suggests its potential as an anticancer agent, a kinase inhibitor, or an antimicrobial compound, owing to the established bioactivities of the quinoline nucleus.[1][2][3] The strategic placement of bromine and fluorine atoms can enhance its interaction with biological targets, a common strategy in medicinal chemistry to improve potency and pharmacokinetic properties.[4]
Comparative In-Vitro Efficacy: A Framework for Analysis
To contextualize the potential efficacy of this compound, we propose a comparative analysis against established drugs: Doxorubicin, a standard chemotherapeutic agent, and Ciprofloxacin, a widely used fluoroquinolone antibiotic.
Anticancer Potential: Cytotoxicity Profiling
The initial step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against various cancer cell lines.[5] This provides a measure of its potency and selectivity.
Table 1: Comparative Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines (Hypothetical Data)
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) |
| This compound | [Hypothetical Value, e.g., 8.5] | [Hypothetical Value, e.g., 12.2] | [Hypothetical Value, e.g., 9.8] |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 1.1 |
| Ciprofloxacin (Negative Control) | >100 | >100 | >100 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a 48-hour incubation period. Lower IC50 values indicate higher potency.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of this compound can be determined by its Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.[6]
Table 2: Comparative Antimicrobial Activity (MIC) of this compound (Hypothetical Data)
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | [Hypothetical Value, e.g., 2] | [Hypothetical Value, e.g., 4] |
| Ciprofloxacin (Positive Control) | 0.25 | 0.015 |
| Doxorubicin (Negative Control) | >64 | >64 |
MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the in-vitro assays proposed in this guide. The rationale behind key steps is explained to ensure scientific rigor and reproducibility.
Protocol 1: MTT Cell Viability Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent like Doxorubicin as a positive control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[8]
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., S. aureus or E. coli). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Mechanistic Insights: Potential Targets and Further Validation
Based on its structural similarity to fluoroquinolones, a plausible mechanism of action for this compound's potential antimicrobial activity is the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12] For its anticancer effects, inhibition of specific kinases involved in cell proliferation and survival is a likely pathway.[2][13]
Protocol 3: In-Vitro Kinase Inhibition Assay
To investigate if this compound acts as a kinase inhibitor, an in-vitro kinase assay can be performed. This assay measures the ability of the compound to inhibit the activity of a specific kinase.[14][15][16]
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in-vitro kinase inhibition assay.
General Procedure:
-
Assay Setup: In a microplate, add the kinase enzyme, the test compound (this compound) at various concentrations, and a suitable buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP and a specific substrate for the kinase being tested.
-
Detection: After a set incubation period, stop the reaction and measure the amount of product formed. This is often done using luminescence- or fluorescence-based detection methods.[17]
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Protocol 4: DNA Gyrase and Topoisomerase IV Inhibition Assays
To confirm the mechanism of antimicrobial action, assays that directly measure the inhibition of DNA gyrase and topoisomerase IV can be employed.[18][19] These assays typically measure the relaxation of supercoiled DNA (for gyrase) or the decatenation of kinetoplast DNA (for topoisomerase IV).
General Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme (DNA gyrase or topoisomerase IV), the DNA substrate, ATP, and the test compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of the enzyme will result in a different DNA migration pattern compared to the control.
Conclusion and Future Directions
This guide provides a foundational framework for the in-vitro characterization of this compound. The presented protocols for cytotoxicity and antimicrobial susceptibility testing, along with the proposed comparative analysis against Doxorubicin and Ciprofloxacin, offer a clear path for generating robust and interpretable preclinical data.
Further investigations should focus on expanding the panel of cancer cell lines to assess selectivity and exploring the compound's effects on non-cancerous cell lines to determine its therapeutic index. For antimicrobial studies, testing against a broader range of clinical isolates, including resistant strains, is recommended. Mechanistic studies, such as kinase profiling and direct enzyme inhibition assays, will be crucial in elucidating the specific molecular targets of this compound and guiding its future development as a potential therapeutic agent.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. drugs.com [drugs.com]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. In vitro kinase assay [protocols.io]
- 16. bmglabtech.com [bmglabtech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Off-Target Profiling: A Comparative Cross-Reactivity Study of 5-Bromo-7-fluoroquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including potent anti-cancer and antimicrobial properties.[1][2][3][4] Its privileged structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. 5-Bromo-7-fluoroquinoline is a halogenated quinoline derivative that holds promise as a synthetic intermediate for novel therapeutics, particularly in the realm of kinase inhibition.[5] However, as with any emerging drug candidate, a thorough understanding of its interaction with the broader biological landscape is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, comparing its hypothetical selectivity profile against established quinoline-based kinase inhibitors.
The central thesis of this guide is that a proactive and comprehensive assessment of off-target interactions is not merely a regulatory hurdle but a fundamental component of rational drug design, crucial for mitigating potential toxicity and predicting clinical outcomes.[6]
The Rationale for Cross-Reactivity Studies: Beyond the Primary Target
While the on-target potency of a drug candidate is a primary focus in early-stage discovery, its selectivity profile is equally critical. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and can ultimately derail a promising therapeutic program.[7][8] Cross-reactivity studies are therefore essential to:
-
Identify potential safety liabilities early in development: Unforeseen interactions with kinases, receptors, ion channels, or enzymes can lead to toxicity. Early identification allows for medicinal chemistry efforts to engineer out these undesirable activities.
-
Elucidate mechanisms of action and polypharmacology: Some off-target effects can be beneficial, contributing to the overall therapeutic efficacy of a drug. Understanding this "polypharmacology" can lead to new therapeutic applications.
-
Provide a more complete picture of a compound's biological activity: A comprehensive selectivity profile offers a deeper understanding of how a compound will behave in a complex biological system.
For the purpose of this guide, we will hypothesize that this compound is being developed as an inhibitor of a key oncogenic kinase, for instance, a member of the Src family of tyrosine kinases . This family is a well-established target for quinoline-based inhibitors.[7]
Comparative Compounds: Setting the Benchmark
To provide a meaningful comparison, we will evaluate the hypothetical cross-reactivity profile of this compound against three well-characterized, FDA-approved quinoline-based kinase inhibitors with varying selectivity profiles:
-
Bosutinib: A dual Src/Abl kinase inhibitor known for its relatively selective profile but with documented off-target activities.[7][8][9]
-
Lapatinib: A dual inhibitor of EGFR and HER2, demonstrating a more focused but still multi-targeted profile.[10][11][12][13]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with a broader spectrum of activity and a corresponding wider range of off-target effects.[14][15][16][17][18]
Experimental Design for a Comprehensive Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. This typically involves a combination of in vitro biochemical and cell-based assays.
Phase 1: Broad Kinome Profiling
The initial step is to screen the compound against a large panel of kinases to identify potential off-target interactions. This provides a broad overview of the compound's selectivity across the human kinome.
Experimental Workflow: Kinome-Wide Profiling
Caption: Workflow for initial kinome-wide cross-reactivity screening.
Detailed Protocol: KINOMEscan® Profiling (Illustrative)
-
Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to a stock concentration of 10 mM.
-
Assay Execution: The KINOMEscan® platform utilizes a competition binding assay. Test compounds are incubated with a panel of over 450 human kinases, each tagged with DNA. The kinase-compound mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in binding in the presence of the test compound indicates an interaction.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. For initial screening, a single high concentration (e.g., 1 µM or 10 µM) is often used. Hits are typically defined as kinases showing significant inhibition (e.g., >65% or >90% inhibition). For confirmed hits, follow-up dose-response experiments are conducted to determine the dissociation constant (Kd) or IC50 value.
Phase 2: Secondary Pharmacology Screening (Receptor and Enzyme Panels)
Beyond kinases, it is crucial to assess interactions with other major target classes, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
Experimental Workflow: Broad Panel Secondary Pharmacology
Caption: Workflow for secondary pharmacology screening against non-kinase targets.
Detailed Protocol: Radioligand Binding Assays (Illustrative)
-
Assay Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the receptor preparation with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the free radioligand, typically by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: The results are used to calculate the inhibitory constant (Ki) of the test compound for each target, indicating its binding affinity.
Phase 3: Cellular Target Engagement and Phenotypic Screening
In vitro biochemical assays provide valuable information on direct target interactions. However, it is essential to confirm these findings in a more physiologically relevant cellular context.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms target engagement in the cellular environment.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data for this compound and the comparator compounds, illustrating how the results of cross-reactivity studies can be presented and interpreted.
Table 1: Kinome Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Bosutinib | Lapatinib | Sunitinib |
| SRC | 98 | 99 | 25 | 85 |
| ABL1 | 45 | 99 | 15 | 70 |
| LCK | 95 | 98 | 20 | 88 |
| LYN | 96 | 97 | 18 | 82 |
| EGFR | 30 | 20 | 99 | 40 |
| ERBB2 (HER2) | 25 | 15 | 98 | 35 |
| VEGFR2 | 60 | 30 | 28 | 97 |
| PDGFRβ | 55 | 25 | 22 | 96 |
| c-KIT | 40 | 10 | 12 | 95 |
| p38α (MAPK14) | 15 | 5 | 8 | 50 |
| ROCK1 | 10 | 8 | 5 | 65 |
| AURKA | 5 | 2 | 3 | 30 |
Data is hypothetical and for illustrative purposes only. Values in bold indicate primary targets or strong off-target interactions.
Table 2: Secondary Pharmacology Profile (% Inhibition at 10 µM)
| Target | This compound | Sunitinib |
| Adrenergic α1A Receptor | 12 | 25 |
| Dopamine D2 Receptor | 8 | 30 |
| Histamine H1 Receptor | 15 | 45 |
| Serotonin 5-HT2A Receptor | 10 | 38 |
| hERG Ion Channel | 20 | 55 |
| PDE3A | 5 | 15 |
Data is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
This compound: The hypothetical data suggests a potent and relatively selective inhibitor of the Src family kinases (SRC, LCK, LYN). It shows moderate activity against VEGFR2 and PDGFRβ, suggesting some level of cross-reactivity with other tyrosine kinase families. Importantly, it displays a clean profile against a panel of common safety-relevant off-targets in the secondary pharmacology screen, including a low potential for hERG inhibition.
-
Bosutinib: As expected, it shows high potency against its primary targets, Src and Abl kinases. Its off-target profile is relatively clean compared to Sunitinib.
-
Lapatinib: Demonstrates high selectivity for its intended targets, EGFR and HER2, with minimal activity against the other kinases in this focused panel.
-
Sunitinib: Exhibits a broad-spectrum inhibition profile, consistent with its multi-targeted mechanism of action. It also shows more significant interactions in the secondary pharmacology panel, which may correlate with its known side-effect profile.
Conclusion: A Roadmap to De-risking Drug Candidates
This guide has outlined a comprehensive strategy for assessing the cross-reactivity of a novel quinoline-based compound, this compound. By employing a tiered approach that includes broad kinome scanning, secondary pharmacology panels, and cellular target engagement assays, researchers can build a detailed and predictive selectivity profile. The comparative analysis against established drugs with known clinical profiles provides crucial context for interpreting these data.
Ultimately, a thorough understanding of a compound's off-target interactions is indispensable for making informed decisions in the drug discovery and development process. This proactive approach to de-risking not only enhances the safety of potential new medicines but also provides a deeper understanding of their biological mechanisms, paving the way for more effective and targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Successful desensitization protocol for hypersensitivity reaction caused by sunitinib in a patient with a gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Sunitinib therapy for metastatic renal cell carcinoma: recommendations for management of side effects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline
Introduction: Beyond a Simple Isomeric Relationship
In the landscape of medicinal chemistry and drug development, quinoline and isoquinoline represent foundational heterocyclic scaffolds.[1] Both are structural isomers, sharing the chemical formula C₉H₇N, and consist of a benzene ring fused to a pyridine ring.[2] Their significance is underscored by their presence in a vast array of pharmaceuticals, including antimalarials like quinine, anticancer agents, and antimicrobials.[1][3][4]
The critical distinction between these two isomers lies in the placement of the nitrogen atom within the heterocyclic ring system. In quinoline, the nitrogen atom is at position 1, directly adjacent to the fused benzene ring. In isoquinoline, it occupies position 2.[2] This seemingly subtle structural variance profoundly alters the electronic landscape of each molecule, bestowing upon them unique chemical reactivities and, crucially for analytical purposes, distinct spectroscopic fingerprints. For researchers in quality control, process monitoring, and new compound discovery, the ability to unequivocally differentiate between these isomers is paramount. This guide provides a comparative analysis of their key spectroscopic data—NMR, IR, UV-Vis, and Mass Spectrometry—grounded in the fundamental principles that govern these differences and supported by robust experimental protocols.
The Structural Causality of Spectroscopic Divergence
The position of the electronegative nitrogen atom is the primary determinant of the differing spectral characteristics of quinoline and isoquinoline.
-
In Quinoline: The nitrogen at position 1 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly influencing the adjacent alpha-protons (H-2) and the peri-proton (H-8). This deshielding effect is a key diagnostic feature in NMR spectroscopy.
-
In Isoquinoline: With the nitrogen at position 2, its electron-withdrawing effects are most pronounced at the adjacent H-1 and H-3 positions. The different distribution of electron density across the two rings compared to quinoline leads to unique vibrational modes (IR), electronic transitions (UV-Vis), and fragmentation patterns (MS).
dot graph ER { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Caption: Logical flow from structural difference to spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for distinguishing between these isomers, as the chemical environment of each proton and carbon is precisely reported.
Causality of Chemical Shift Differences
The electron-withdrawing nature of the nitrogen atom creates distinct regions of high and low electron density, directly impacting the magnetic shielding of nearby nuclei.
-
¹H NMR: In quinoline, the proton at C-2 is adjacent to the nitrogen, experiencing significant deshielding and thus appearing at a very low field (high ppm value).[2] Similarly, the H-8 proton is in a "peri" position to the nitrogen lone pair, also causing it to be deshielded. In isoquinoline, the H-1 and H-3 protons are alpha to the nitrogen and are the most deshielded.[2] The remaining aromatic protons fall into more conventional ranges but still show unique patterns based on their position relative to the nitrogen.
-
¹³C NMR: The same deshielding principles apply. Carbons directly bonded to the nitrogen (C-2 and C-8a in quinoline; C-1 and C-3 in isoquinoline) show characteristically large chemical shifts.[2][5]
Comparative NMR Data
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [2][6]
| Position | Quinoline (¹H) | Isoquinoline (¹H) | Quinoline (¹³C) | Isoquinoline (¹³C) |
|---|---|---|---|---|
| 1 | - | 9.22 | - | 152.7 |
| 2 | 8.90 | - | 150.2 | - |
| 3 | 7.38 | 7.58 | 121.1 | 143.2 |
| 4 | 8.12 | 8.50 | 136.1 | 120.6 |
| 4a | - | - | 128.2 | 126.5 |
| 5 | 7.75 | 7.80 | 127.7 | 130.5 |
| 6 | 7.52 | 7.62 | 126.5 | 127.2 |
| 7 | 7.65 | 7.70 | 129.4 | 127.6 |
| 8 | 8.08 | 7.95 | 129.6 | 135.6 |
| 8a | - | - | 148.3 | - |
Note: Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm. Values can vary slightly based on solvent and concentration.[7]
Experimental Protocol: ¹H & ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for referencing (0.00 ppm).[2]
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Employ a standard 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds to ensure full relaxation of protons.
-
Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. The differences in bond strengths and symmetries between quinoline and isoquinoline result in distinct IR absorption profiles.
Causality of IR Absorption Differences
The primary differences arise from the C=N stretching vibration within the pyridine ring and the pattern of C-H out-of-plane bending vibrations in the aromatic region. The different symmetries of the two molecules affect which vibrational modes are IR-active and their corresponding intensities.[8]
Comparative IR Data
Table 2: Key Comparative IR Absorption Bands (cm⁻¹) [2][9]
| Vibrational Mode | Quinoline | Isoquinoline | Rationale for Difference |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Similar, characteristic of aromatic C-H bonds. |
| Aromatic C=C/C=N Stretch | 1620, 1580, 1500 | 1625, 1590, 1505 | The position of the C=N bond within the ring system alters the coupled vibrations of the aromatic skeleton. |
| C-H Out-of-Plane Bending | ~745, ~780 | ~740, ~820 | These "fingerprint" region bands are highly sensitive to the substitution pattern on the aromatic rings. The arrangement of adjacent hydrogens dictates the bending frequencies. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This method is ideal for liquid samples like quinoline and isoquinoline due to its minimal sample preparation.[10]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.[2]
-
Sample Application: Place a single drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal, ensuring complete coverage.[2]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[2]
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-electron systems of quinoline and isoquinoline absorb UV radiation, but their different electronic structures lead to variations in the wavelengths of maximum absorbance (λ_max).[11]
Causality of UV-Vis Absorption Differences
Both molecules exhibit complex absorption bands arising from π→π* transitions. The precise energy of these transitions is dictated by the layout of the conjugated π-system. The different position of the nitrogen atom and its lone pair of electrons alters the molecular orbital energies, resulting in shifts in the absorption maxima.[12][13]
Comparative UV-Vis Data
Table 3: Comparative UV-Vis Absorption Maxima (λ_max, nm) in Ethanol [2][14]
| Compound | Band I (α-band) | Band II (p-band) | Band III (β-band) |
|---|---|---|---|
| Quinoline | ~313, 300 | ~275 | ~226 |
| Isoquinoline | ~317, 305 | ~265 | ~217 |
The α, p, and β bands correspond to different π→π transitions, with their nomenclature derived from the related naphthalene system.*
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of quinoline or isoquinoline in a UV-grade solvent, such as ethanol. Dilute this stock solution precisely to a concentration that yields a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.[2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path and record a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample. Place it back into the sample beam path.
-
Data Acquisition: Scan the sample across the wavelength range and record the absorbance spectrum. The instrument software will automatically subtract the solvent baseline.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).[2]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. As isomers, quinoline and isoquinoline have the identical molecular weight and will thus produce a molecular ion peak at the same m/z value.
Causality of Fragmentation Differences
Under energetic ionization conditions like Electron Ionization (EI), the molecular ions can fragment. While the primary fragmentation pathway for both isomers involves the loss of hydrogen cyanide (HCN), the relative intensities of other fragment ions may differ slightly due to the different stabilities of the precursor and fragment ions.[15][16] However, for simple EI-MS, the spectra can be very similar, making definitive identification challenging without a reference standard.[15] Differentiation is more reliably achieved using tandem mass spectrometry (MS/MS) or by coupling MS with a chromatographic separation technique (GC-MS or LC-MS) which separates the isomers before they enter the mass spectrometer.[15][17]
Comparative MS Data
Table 4: Key Mass Spectrometry Data (Electron Ionization) [18]
| Feature | Quinoline | Isoquinoline |
|---|---|---|
| Chemical Formula | C₉H₇N | C₉H₇N |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol |
| Molecular Ion (M⁺) | m/z 129 | m/z 129 |
| Key Fragment Ion | m/z 102 ([M-HCN]⁺) | m/z 102 ([M-HCN]⁺) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample via a direct insertion probe or, more commonly, inject a dilute solution into a Gas Chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[19]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector counts the ions at each m/z value, generating a mass spectrum that plots relative abundance versus m/z.[2]
-
Data Interpretation: Identify the molecular ion peak (the peak with the highest m/z, corresponding to the intact molecule's mass) and analyze the fragmentation pattern.[20]
** 종합 실험 워크플로우 시각화 (Overall Experimental Workflow Visualization) **
Caption: General workflow for comparative spectroscopic analysis.
Conclusion
While quinoline and isoquinoline are structurally similar isomers, their distinct nitrogen placement provides a reliable basis for their differentiation using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive and information-rich methods for positive identification, revealing unique chemical shifts that directly map to their atomic connectivity. IR and UV-Vis spectroscopy serve as excellent complementary techniques, providing characteristic fingerprints based on vibrational and electronic properties, respectively. Although conventional mass spectrometry confirms the shared molecular weight, its true power in distinguishing these isomers is realized when coupled with chromatographic separation. For any scientist working with these vital heterocyclic motifs, a multi-technique, correlative approach ensures the highest confidence in structural characterization and sample purity assessment.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Quinoline [webbook.nist.gov]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance: A Head-to-Head Comparison of Bromo- vs. Chloro-Substituted Quinolines in Biological Assays
For researchers, scientists, and drug development professionals, the nuanced impact of subtle structural modifications on a molecule's biological activity is a critical area of investigation. Within the privileged quinoline scaffold, halogenation is a time-tested strategy to modulate physicochemical properties and enhance therapeutic potential. This guide provides an in-depth, head-to-head comparison of bromo- versus chloro-substituted quinolines, drawing upon experimental data to elucidate their differential performance in key biological assays.
The choice between a bromine or a chlorine atom is not arbitrary; it is a calculated decision rooted in the principles of medicinal chemistry. These halogens, while neighbors on the periodic table, impart distinct electronic and steric characteristics to the quinoline core. Chlorine, being more electronegative, exerts a stronger inductive electron-withdrawing effect. Bromine, while less electronegative, is larger and more polarizable, which can lead to different binding interactions, including the formation of halogen bonds.[1][2] These subtle differences can translate into significant variations in biological outcomes.
Anticancer Activity: A Tale of Two Halogens
The quinoline nucleus is a common feature in a number of anticancer agents, with mechanisms of action that include DNA intercalation and the inhibition of key enzymes like topoisomerases.[3] The introduction of halogens can significantly influence the cytotoxic potential of these compounds.
A comparative study on 6-arylamino-7-halo-5,8-quinolinediones revealed that derivatives containing a chlorine atom at the 7-position generally exhibited higher cytotoxic activity against human tumor cell lines than those with a bromine atom at the same position.[4] This suggests that for this particular scaffold, the electronic properties of chlorine may be more favorable for interaction with the biological target.
Conversely, in a different series of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives, the bromo-substituted compound demonstrated slightly superior or equivalent antimicrobial activity compared to its chloro-counterpart.[4] This highlights the context-dependent nature of halogen substitution, where the optimal choice is contingent on the specific molecular framework and the biological target.
Recent research has also shed light on the anticancer potential of highly brominated quinolines.[5] For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][6] The presence of multiple bromine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes to reach intracellular targets.
Table 1: Comparative Anticancer Activity of Halogenated Quinolines
| Compound ID | Halogen at C7 | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Cl | 4-Chlorophenyl | HCT-15 (Colon) | 5.6 | [4] |
| 2 | Br | 4-Chlorophenyl | HCT-15 (Colon) | >10 | [4] |
| 3 | Cl | 4-Bromophenyl | HCT-15 (Colon) | 4.2 | [4] |
| 4 | Br | 4-Bromophenyl | HCT-15 (Colon) | 7.9 | [4] |
| 5 | 5,7-dibromo | -OH at C8 | C6 (Rat glioblastoma) | 15.4 | [7] |
| 6 | 5,7-dibromo | -OH at C8 | HeLa (Human cervical cancer) | 26.4 | [7] |
This table presents a selection of data from the literature to illustrate the comparative activities. Direct comparison should be made with caution due to variations in the rest of the molecular structure.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-substituted quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: A Battle Against Pathogens
Quinolone and quinoline derivatives have a long history as effective antimicrobial agents.[8] The introduction of halogens can broaden their spectrum of activity and enhance their potency against both Gram-positive and Gram-negative bacteria.
In a study of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives, both bromo- and chloro-substitution at the para-position of a phenyl ring appended to the hydrazide moiety conferred significant antibacterial and antifungal activity.[4] In this particular series, the bromo-substituted derivative exhibited slightly superior or equivalent activity compared to its chloro-counterpart against the tested bacterial and fungal strains.[4] This suggests that the increased size and polarizability of bromine may be advantageous for interactions with microbial targets.
Table 2: Comparative Antimicrobial Activity of Halogenated Quinolines (MIC in µg/mL)
| Compound ID | Halogen | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| M3 | p-Bromo | 6.25 | 6.25 | 12.5 | 12.5 | [4] |
| M4 | p-Chloro | 12.5 | 6.25 | 12.5 | 12.5 | [4] |
Data sourced from Kumar et al., 2021.[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Serial Dilution: Perform a two-fold serial dilution of the bromo- and chloro-substituted quinoline derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insights: The Role of Halogen Bonding
The observed differences in biological activity between bromo- and chloro-substituted quinolines can often be attributed to their distinct abilities to form halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom in a biological macromolecule).[9]
Bromine, being more polarizable than chlorine, generally forms stronger halogen bonds.[1][10] This can lead to a tighter binding affinity for the target protein, which may translate to enhanced biological activity. The directionality of halogen bonds also contributes to the specificity of drug-target interactions.
Caption: Schematic of a halogen bond between a halogenated quinoline and a biological target.
Conclusion and Future Directions
The choice between bromo- and chloro-substitution on a quinoline scaffold is a critical decision in drug design, with the potential to significantly impact biological activity. While general trends can be observed, the optimal halogen is often context-dependent, relying on the specific molecular architecture and the intended biological target.
This guide has provided a comparative overview based on available experimental data, highlighting the differential effects of bromine and chlorine on the anticancer and antimicrobial properties of quinoline derivatives. Further research involving systematic structure-activity relationship (SAR) studies, where the halogen is varied while keeping the rest of the molecule constant, will be invaluable in dissecting the precise contributions of each halogen and guiding the rational design of next-generation quinoline-based therapeutics.
References
- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-7-fluoroquinoline: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-7-fluoroquinoline. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe and compliant laboratory operations. This document is structured to offer a clear, step-by-step methodology, grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
The presence of halogens necessitates a specific disposal pathway. Halogenated organic compounds are of particular environmental concern due to their persistence and potential to form toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[2][3] Therefore, commingling this waste with non-halogenated streams is strictly prohibited as it would contaminate the entire batch, escalating disposal costs and environmental risk.[4]
Table 1: Hazard Profile of Structurally Similar Halogenated Quinolines
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[3] | Discharge into the environment must be avoided.[1] |
Personnel Protection: Your First Line of Defense
Before beginning any work that will generate this compound waste, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1] |
| Body Protection | A lab coat worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste contractor, who will ensure its destruction via high-temperature incineration. On-site chemical neutralization is not recommended due to the stability of the compound and the potential for hazardous reactions.
Waste Segregation: A Critical Step
Proper segregation is the cornerstone of safe and compliant chemical waste management.[4]
-
Designate a Waste Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Solid Waste."
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazard pictograms (e.g., irritant, environmental hazard).
-
-
No Mixing: Never mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
Accumulation of Waste in the Laboratory
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Location: Store the container in a designated SAA that is away from general laboratory traffic and incompatible materials. The SAA should be under the control of the laboratory personnel.
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA.
Arranging for Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department will provide guidance on the specific procedures for waste pickup.
-
Licensed Contractor: The EHS office will arrange for a licensed hazardous waste disposal company to collect the waste. These contractors are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.[5]
-
Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the compound and minimizes the formation of harmful byproducts.[2][6][7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. norden.org [norden.org]
- 7. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
Safe Handling and Disposal of 5-Bromo-7-fluoroquinoline: A Guide for Laboratory Professionals
As a novel heterocyclic compound, 5-Bromo-7-fluoroquinoline presents unique opportunities in medicinal chemistry and materials science. Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Hazard Assessment and Toxicological Profile
While specific toxicological data for this compound is not extensively documented, its structural similarity to quinoline and other halogenated aromatic compounds warrants a cautious approach. Quinolines, as a class, are known to be irritating to the skin, eyes, and respiratory tract.[1][2][3] Some quinoline derivatives are also suspected carcinogens and mutagens.[4][5] Therefore, all contact should be minimized by adhering to the principle of "as low as reasonably achievable" (ALARA).
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause redness, pain, and irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to coughing and sore throat.[1][2][3]
-
Systemic Effects: Although not specifically studied for this compound, related fluoroquinolones have been associated with adverse systemic effects.[6][7]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][8][9] | Protects against splashes and airborne particles entering the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][10] Double gloving is recommended.[11] | Provides a barrier against skin contact. Double gloving offers additional protection during handling and disposal. |
| Body Protection | A lab coat or chemical-resistant apron.[1][12] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if handling fine powders or if there is a risk of aerosol generation.[8][10] | Minimizes the inhalation of airborne particles. |
Operational Protocol: Step-by-Step Handling Procedure
Adherence to a standardized operational protocol is paramount for minimizing exposure risks. The following workflow outlines the safe handling of this compound in a laboratory setting.
References
- 1. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. benchchem.com [benchchem.com]
- 11. uwyo.edu [uwyo.edu]
- 12. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
